molecular formula C10H15NO3S B073945 4-Butoxybenzenesulfonamide CAS No. 1138-58-5

4-Butoxybenzenesulfonamide

Cat. No.: B073945
CAS No.: 1138-58-5
M. Wt: 229.3 g/mol
InChI Key: GJCVWKPGGOMFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxybenzenesulfonamide is a benzenesulfonamide derivative functioning as a potent and selective inhibitor of carbonic anhydrase (CA) isoforms. Its core research value lies in its mechanism of action, where it binds to the zinc ion within the active site of CA enzymes, effectively blocking the reversible hydration of carbon dioxide. This inhibition is crucial for investigating physiological processes reliant on CA activity, such as pH regulation, CO2 transport, and electrolyte secretion. Researchers utilize this compound extensively as a chemical tool to probe the role of specific CA isoforms, particularly in studies related to cancer biology (e.g., targeting tumor-associated CA IX and XII for their role in acidosis and metastasis), neurobiology (e.g., modulating cerebrospinal fluid production and epileptogenesis), and glaucoma (e.g., reducing intraocular pressure). The butoxy side chain contributes to its distinct pharmacophore profile, influencing its membrane permeability, solubility, and isoform selectivity, making it a valuable compound for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents. This product is supplied as a high-purity solid, characterized to ensure batch-to-batch consistency for reliable and reproducible experimental results in biochemical assays, cell-based studies, and preclinical research models.

Properties

IUPAC Name

4-butoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVWKPGGOMFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365907
Record name 4-butoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-58-5
Record name 4-Butoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Investigating 4-Butoxybenzenesulfonamide as a Novel Carbonic Anhydrase Inhibitor: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The inhibition of carbonic anhydrase (CA) is a validated therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and altitude sickness. The sulfonamide functional group is a cornerstone of CA inhibitor design, forming the primary zinc-binding element that anchors these molecules to the enzyme's active site. This guide outlines a comprehensive, field-proven strategy for the systematic investigation of a novel candidate, 4-Butoxybenzenesulfonamide, as a potential carbonic anhydrase inhibitor. We will move from theoretical evaluation and synthesis to detailed biochemical and biophysical characterization, providing a robust framework for researchers and drug development professionals. This document emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, ion transport, and biosynthetic pathways. In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role. This isoform diversity presents a significant opportunity for the development of selective inhibitors that can target specific pathological processes while minimizing off-target effects.

The classical CA inhibitors, such as acetazolamide, are sulfonamide-based compounds that exhibit broad-spectrum activity across multiple CA isoforms. While effective, this lack of selectivity can lead to undesirable side effects. The ongoing quest is to identify and characterize novel sulfonamides with improved isoform selectivity and pharmacokinetic properties. 4-Butoxybenzenesulfonamide, with its distinct butoxy tail, presents an interesting scaffold for exploration. This guide provides the strategic workflow to determine its potential as a next-generation CA inhibitor.

Theoretical Framework and Initial Assessment

Before committing to extensive laboratory work, a combination of in silico modeling and a thorough review of the structure-activity relationships (SAR) of existing sulfonamide inhibitors is crucial.

In Silico Docking and Molecular Modeling

Computational docking studies serve as a cost-effective initial screen to predict the binding affinity and orientation of 4-Butoxybenzenesulfonamide within the active site of various human CA isoforms (e.g., CA I, II, IV, IX, and XII).

Causality: The active site of all CAs contains a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). Sulfonamide inhibitors function by displacing this water molecule, with the sulfonamide nitrogen atom forming a coordinate bond with the zinc ion. The remainder of the inhibitor molecule extends outwards, interacting with a variety of amino acid residues that differ between isoforms. These differing interactions are the basis for isoform selectivity. The purpose of docking is to predict how the butoxy tail of our candidate molecule will interact with these variable residues. A favorable docking score, coupled with a predicted interaction profile that differs from known non-selective inhibitors, provides a strong rationale for proceeding with experimental validation.

Predicted Binding Mode of 4-Butoxybenzenesulfonamide

The predicted binding mode of 4-Butoxybenzenesulfonamide in the active site of a generic human carbonic anhydrase is illustrated below. The sulfonamide group is expected to coordinate with the active site zinc ion, while the butoxy tail projects towards the hydrophobic region of the active site.

cluster_0 CA Active Site cluster_1 4-Butoxybenzenesulfonamide Zn(II) Zn(II) His94 His94 His94->Zn(II) His96 His96 His96->Zn(II) His119 His119 His119->Zn(II) Thr199 Thr199 Hydrophobic Pocket Hydrophobic Pocket Sulfonamide Sulfonamide Sulfonamide->Zn(II) Coordination Sulfonamide->Thr199 H-bond Benzene Ring Benzene Ring Benzene Ring->Sulfonamide Butoxy Tail Butoxy Tail Butoxy Tail->Hydrophobic Pocket van der Waals Butoxy Tail->Benzene Ring

Caption: Predicted binding of 4-Butoxybenzenesulfonamide in the CA active site.

Synthesis and Characterization of 4-Butoxybenzenesulfonamide

A reliable and scalable synthesis route is the first practical step. The purity and structural integrity of the compound are paramount for accurate biological evaluation.

Synthetic Pathway

A common and efficient method for the synthesis of 4-alkoxybenzenesulfonamides involves a two-step process starting from 4-hydroxybenzenesulfonamide.

G A 4-Hydroxybenzenesulfonamide B Potassium Carbonate (K2CO3) 1-Bromobutane Acetone, Reflux C 4-Butoxybenzenesulfonamide B->C Williamson Ether Synthesis D Purification (Recrystallization) C->D E Characterized Product D->E

Caption: Synthetic workflow for 4-Butoxybenzenesulfonamide.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 4-hydroxybenzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Alkylation: Add 1-bromobutane (1.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Butoxybenzenesulfonamide.

Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the protons and carbons of the butoxy group and the benzene ring.
Mass Spectrometry Molecular weight verificationA molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₃S.
Elemental Analysis Purity assessmentExperimental percentages of C, H, N, and S should be within ±0.4% of the theoretical values.
Melting Point Purity and identity checkA sharp and defined melting point range.

In Vitro Biochemical Evaluation

The core of the investigation is to determine the inhibitory potency and kinetics of 4-Butoxybenzenesulfonamide against a panel of physiologically relevant CA isoforms.

Determination of IC₅₀ and Kᵢ Values

The primary assay to determine inhibitory potency is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration. However, a more accessible and widely used method is the esterase activity assay, which is suitable for most academic and industrial labs.

Principle of the Esterase Assay: Many CA isoforms exhibit esterase activity, catalyzing the hydrolysis of esters like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity. An inhibitor will reduce the rate of NPA hydrolysis.

Step-by-Step Protocol for Esterase Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of 4-Butoxybenzenesulfonamide in DMSO.

    • Prepare a stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add buffer to each well.

    • Add a fixed concentration of the CA enzyme to each well (except for the blank).

    • Add varying concentrations of 4-Butoxybenzenesulfonamide (typically a serial dilution) to the assay wells. Include a control well with DMSO only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the reaction by adding the NPA substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Isoform Selectivity Profiling

To be a viable therapeutic candidate, 4-Butoxybenzenesulfonamide should ideally exhibit selectivity for a target isoform over off-target isoforms. The esterase inhibition assay described above should be repeated for a panel of key human CA isoforms:

  • Cytosolic isoforms: hCA I, hCA II (ubiquitous)

  • Membrane-bound isoforms: hCA IV (kidney, lung), hCA IX, hCA XII (tumor-associated)

The resulting Kᵢ values should be compiled into a selectivity table.

CA IsoformKᵢ of Acetazolamide (nM)Kᵢ of 4-Butoxybenzenesulfonamide (nM)Selectivity Ratio (Kᵢ off-target / Kᵢ target)
hCA I250Experimental ValueCalculated Value
hCA II12Experimental ValueCalculated Value
hCA IV74Experimental ValueCalculated Value
hCA IX25Experimental ValueCalculated Value
hCA XII5.7Experimental ValueCalculated Value

Table populated with known values for the standard drug Acetazolamide for comparison.

Biophysical Validation of Binding

While enzymatic assays confirm functional inhibition, biophysical techniques provide direct evidence of binding and can elucidate the thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ, the inverse of the dissociation constant Kₔ), the enthalpy change (ΔH), and the stoichiometry of binding (n).

Trustworthiness: ITC is considered the gold standard for characterizing binding interactions because it is a label-free technique performed in solution, and it directly measures the heat of binding, which is a fundamental property of the interaction. This provides a self-validating system to confirm the Kᵢ values obtained from enzymatic assays. A Kₔ value from ITC that is in close agreement with the Kᵢ from the inhibition assay strongly validates the proposed mechanism of action.

Conclusion and Future Directions

This guide has outlined a systematic and robust pathway for the comprehensive evaluation of 4-Butoxybenzenesulfonamide as a novel carbonic anhydrase inhibitor. The workflow, from in silico prediction to synthesis, biochemical characterization, and biophysical validation, ensures a high degree of scientific rigor.

G A In Silico Docking (Hypothesis Generation) B Synthesis & Purification A->B C Structural Confirmation (NMR, MS) B->C D Biochemical Screening (Esterase Assay) C->D E Determine IC50 & Ki (hCA II) D->E F Isoform Selectivity Profiling (hCA I, IV, IX, XII) E->F G Biophysical Validation (ITC) F->G H Lead Candidate? G->H

Caption: Overall workflow for investigating a novel CA inhibitor.

Positive results from this comprehensive in vitro evaluation would provide a strong foundation for advancing 4-Butoxybenzenesulfonamide into cell-based assays to assess its efficacy in a more physiologically relevant context, followed by preclinical in vivo studies. The key to success lies in the methodical application of these self-validating protocols and a deep understanding of the structure-function relationships that govern carbonic anhydrase inhibition.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468. [Link]

  • Krall, N., Pretto, F., & Neri, D. (2014). A small-molecule-drug conjugate for the treatment of carbonic anhydrase IX-expressing tumors. Angewandte Chemie International Edition, 53(16), 4231-4235. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668–678. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Dumas, F., O'Brien, P. J., & Tipton, K. F. (2001). Isothermal titration calorimetry: a tool to study inhibitor binding to enzymes. Methods, 24(2), 174-185. [Link]

A Senior Application Scientist's Guide to the Physicochemical Properties of 4-Butoxybenzenesulfonamide for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and successful clinical translation. This guide provides an in-depth analysis of 4-butoxybenzenesulfonamide, a molecule of interest due to its sulfonamide core, a scaffold present in a wide array of therapeutic agents. We will dissect its key physicochemical parameters, contextualize their significance within established drug design principles like Lipinski's Rule of Five, and provide actionable, field-proven experimental protocols for their determination. This document is intended for medicinal chemists, pharmacologists, and formulation scientists dedicated to navigating the complex journey from a lead compound to a viable drug candidate.

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry. Its journey began with the advent of sulfa drugs, the first broadly effective antibacterials, which revolutionized medicine.[1][2] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[2][3] However, the utility of the sulfonamide moiety extends far beyond antimicrobial activity. It is a key component in drugs for a multitude of conditions, including diuretics, hypoglycemics, and anti-inflammatory agents.[2][3]

The enduring prevalence of sulfonamides in drug development can be attributed to their unique physicochemical characteristics. The sulfonamide group is a hydrogen bond donor and acceptor, capable of forming strong interactions with biological targets. Furthermore, its acidic proton allows it to act as a bioisostere for carboxylic acids, offering a strategic alternative for modulating a compound's properties.[4] 4-Butoxybenzenesulfonamide, with its combination of the polar sulfonamide head and a moderately lipophilic butoxy tail, presents an intriguing candidate for lead optimization and fragment-based drug design.

Core Physicochemical Profile of 4-Butoxybenzenesulfonamide

A comprehensive understanding of a compound's physicochemical properties is paramount in the early stages of drug development.[5] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy.[6][7] The following table summarizes the key computed physicochemical properties of 4-butoxybenzenesulfonamide.

PropertyValueSignificance in Drug Design
Molecular Weight 213.30 g/mol [8]Below the 500 Da threshold of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[6][9]
XLogP3 2.5[8]Indicates moderate lipophilicity, which is often a favorable characteristic for balancing membrane permeability and aqueous solubility.[10]
Hydrogen Bond Donors 1[8]Within the limit of ≤ 5, as per Lipinski's Rule of Five, which is favorable for membrane permeability.[6][9]
Hydrogen Bond Acceptors 3[8]Within the limit of ≤ 10, as per Lipinski's Rule of Five, contributing to good "drug-likeness."[6][9]
Polar Surface Area (PSA) 68.5 Ų[8]A key predictor of drug transport properties, with values in this range often associated with good cell permeability.

Note: The values presented are computed properties and should be experimentally verified for definitive characterization.

Contextualizing Physicochemical Properties in Drug Design Frameworks

The raw data of a compound's physicochemical properties gains its true value when interpreted through the lens of established drug design principles.

Lipinski's Rule of Five: A First Pass Filter for "Drug-Likeness"

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple heuristics to evaluate the "drug-likeness" of a chemical compound, particularly concerning its potential for oral bioavailability.[6][11] An orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

As demonstrated in the table above, 4-butoxybenzenesulfonamide comfortably adheres to all of Lipinski's rules, making it an attractive starting point for further investigation. It is crucial to remember that these are guidelines, not rigid laws, but they provide a valuable framework for prioritizing compounds in the early discovery phase.[12]

The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[13][14] This system is instrumental in predicting a drug's in vivo performance from in vitro measurements and can be used to streamline regulatory approval processes, including justifying biowaivers for in vivo bioequivalence studies.[13][15][16][17]

The four BCS classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on its calculated XLogP3 of 2.5, 4-butoxybenzenesulfonamide is anticipated to have good permeability. The experimental determination of its aqueous solubility will be the critical next step to definitively place it within the BCS framework. This classification will have significant implications for its formulation development strategy.

Essential Experimental Protocols for Physicochemical Characterization

While computational models provide valuable initial estimates, experimental determination of physicochemical properties is non-negotiable for accurate drug design and development.[18][19] Here, we outline the standard, field-proven protocols for characterizing the key properties of 4-butoxybenzenesulfonamide.

Determination of Aqueous Solubility (Thermodynamic Solubility)

Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a common hurdle in drug development, often leading to low and variable bioavailability.

Protocol: Shake-Flask Method (ICH Guideline Compliant)

  • Preparation of Saturated Solution: Add an excess amount of 4-butoxybenzenesulfonamide to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of 4-butoxybenzenesulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH.

Experimental Workflow for Aqueous Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess 4-butoxybenzenesulfonamide prep2 Add to pH buffers (1.2, 4.5, 6.8, 7.4) prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep ana1 Extract supernatant sep->ana1 ana2 Dilute aliquot ana1->ana2 ana3 Analyze by HPLC-UV ana2->ana3 result Solubility Data ana3->result Calculate Solubility (mg/mL)

Caption: Workflow for thermodynamic solubility determination.

Determination of Lipophilicity (logP)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's permeability across biological membranes, plasma protein binding, and metabolic stability.

Protocol: Shake-Flask Method for logP (Octanol-Water Partition Coefficient)

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.

  • Partitioning: Dissolve a known amount of 4-butoxybenzenesulfonamide in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Agitate the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of 4-butoxybenzenesulfonamide in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).

Experimental Workflow for logP Determination

G cluster_prep System Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Quantification prep1 Pre-saturate n-octanol and water prep2 Dissolve compound in one phase prep1->prep2 part Mix phases and agitate prep2->part sep Centrifuge to separate layers part->sep ana1 Analyze aqueous phase concentration sep->ana1 ana2 Analyze octanol phase concentration sep->ana2 calc Calculate logP

Caption: Workflow for shake-flask logP determination.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa of a molecule determines its ionization state at a given pH. The ionization state significantly impacts a drug's solubility, permeability, and interaction with its biological target. The sulfonamide proton of 4-butoxybenzenesulfonamide is acidic and its pKa will be a critical parameter.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of 4-butoxybenzenesulfonamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Acquisition: Record the pH values as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the titration curve, where half of the acidic species has been neutralized. Alternatively, the pKa can be calculated from the first derivative of the titration curve.

Synthesis Considerations

The synthesis of 4-butoxybenzenesulfonamide and its analogs is a key aspect of lead optimization. A common synthetic route involves a two-step process:

  • Chlorosulfonation: Reaction of butoxybenzene with chlorosulfonic acid to yield 4-butoxybenzenesulfonyl chloride.

  • Amination: Subsequent reaction of the sulfonyl chloride with ammonia or an appropriate amine to form the desired sulfonamide.[4]

This synthetic accessibility allows for the facile generation of derivatives to explore structure-activity relationships (SAR) and structure-property relationships (SPR).

General Synthetic Pathway for 4-Butoxybenzenesulfonamide

G start Butoxybenzene intermediate 4-Butoxybenzenesulfonyl Chloride start->intermediate Chlorosulfonic Acid end 4-Butoxybenzenesulfonamide intermediate->end Ammonia

Caption: Synthetic route to 4-butoxybenzenesulfonamide.

Conclusion and Future Directions

4-Butoxybenzenesulfonamide presents a promising starting point for drug discovery endeavors, primarily due to its favorable physicochemical profile as predicted by computational methods and its adherence to Lipinski's Rule of Five. The sulfonamide moiety offers a versatile handle for chemical modification, enabling the fine-tuning of its properties to optimize for a specific therapeutic target.

The immediate next steps for any research program involving this compound should be the rigorous experimental validation of its physicochemical properties, particularly its aqueous solubility and pKa. This data will not only provide a more accurate picture of its "drug-likeness" but will also be essential for guiding formulation development and interpreting the results of in vitro and in vivo studies. By grounding our drug design efforts in a solid understanding of these fundamental physicochemical principles, we significantly enhance the probability of translating a promising molecule into a successful therapeutic.

References

  • An Overview of the Biopharmaceutics Classification System (BCS) - GSC Online Press. (2024, September 28).
  • Lipinski's rule of five - Wikipedia. (n.d.).
  • 4-Butylbenzenesulfonamide | C10H15NO2S | CID 2054776 - PubChem - NIH. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. (n.d.).
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology. (n.d.).
  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (n.d.).
  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC - NIH. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • How to synthesis 4-formylbenzenesulfonamide practically ? | ResearchGate. (2016, February 28).
  • The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PubMed Central. (2012, November 12).
  • The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.).
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • Physicochemical Characterization - Creative Biolabs. (n.d.).
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA. (n.d.).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20).
  • Biopharmaceutics Classification System - Wikipedia. (n.d.).
  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. (n.d.).
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).
  • M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. (n.d.).
  • Characterization of Physicochemical Properties - Pace Analytical. (n.d.).
  • Med.chem sulfonamides | PPT - Slideshare. (n.d.).

Sources

Structural Architecture & Computational Profiling of 4-Butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxybenzenesulfonamide is a significant structural motif in medicinal chemistry, serving as a lipophilic scaffold for the design of Carbonic Anhydrase (CA) inhibitors . Unlike its purely alkylated analog (4-butylbenzenesulfonamide), the inclusion of the ether oxygen in the butoxy tail alters the electronic distribution of the phenyl ring and introduces a potential hydrogen bond acceptor site. This guide details the structural encoding (SMILES), 3D conformational landscape, and computational protocols required to model this compound for Structure-Activity Relationship (SAR) studies.

Chemical Identity & SMILES Architecture

The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string representation of the molecular graph. For 4-Butoxybenzenesulfonamide, the notation must capture the para-substitution pattern and the specific oxidation state of the sulfur atom.

Canonical SMILES

CCCCOc1ccc(S(N)(=O)=O)cc1

Structural Parsing

The string can be deconstructed into three distinct pharmacophoric elements:

SegmentSMILES ComponentChemical Significance
Lipophilic Tail CCCCA butyl chain providing hydrophobic bulk, critical for interacting with non-polar pockets in enzyme active sites (e.g., the hydrophobic wall of CA II).
Linker OAn ether linkage connecting the tail to the aromatic core. It acts as a weak H-bond acceptor and increases electron density on the ring via the mesomeric effect (+M).
Aromatic Core c1ccc(...)cc1A benzene ring serving as a rigid scaffold to orient the functional groups in a para (1,4) configuration.
Warhead S(N)(=O)=OThe primary sulfonamide group (

). This is the zinc-binding group (ZBG) essential for coordinating the catalytic

ion in metalloenzymes.

3D Conformational Landscape

Understanding the 3D geometry is a prerequisite for docking studies. The molecule is not static; its bioactivity depends on specific low-energy conformations.

Geometric Parameters
  • Sulfonamide Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The

    
     bond angle is typically expanded (
    
    
    
    ) due to repulsion between the oxygen lone pairs, while the
    
    
    angle is compressed.
  • Planarity: The benzene ring and the ether oxygen atoms are generally coplanar due to

    
     conjugation. However, the sulfonamide nitrogen often deviates slightly from this plane to optimize hydrogen bonding.
    
  • Torsional Flexibility: The butoxy tail (-O-CH2-CH2-CH2-CH3) exhibits significant rotational freedom. In solution, it fluctuates between anti (extended) and gauche (kinked) conformations. The anti conformation is often preferred in crystal packing to maximize Van der Waals contact surface area.

Electronic Surface

The electrostatic potential map (ESP) reveals a distinct polarity gradient:

  • Negative Pole: Concentrated around the sulfonyl oxygens and the ether oxygen.

  • Positive Pole: Localized on the sulfonamide protons (

    
    ), making them excellent H-bond donors.
    

Computational Modeling Workflow

To rigorously study this molecule, one cannot rely on static 2D drawings. The following protocol outlines the generation of a validated 3D conformer for docking simulations.

Protocol: From SMILES to Docking-Ready Ligand
  • Topology Generation:

    • Input the canonical SMILES into a chemoinformatics toolkit (e.g., RDKit or OpenBabel).

    • Critical Step: Protonate the sulfonamide nitrogen at physiological pH (7.4). Primary sulfonamides are generally neutral at this pH (pKa

      
       10.0), so the species should remain 
      
      
      
      .
  • Conformer Embedding:

    • Use a distance geometry algorithm to generate an initial random 3D coordinate set.

    • Generate a conformational ensemble (e.g., 50 conformers) to sample the flexibility of the butoxy tail.

  • Energy Minimization:

    • Apply the MMFF94 (Merck Molecular Force Field) , which is parameterized well for organic sulfonyl compounds.

    • Convergence Criteria: Minimize until the RMS gradient is

      
      .
      
  • Charge Assignment:

    • For docking, assign Gasteiger-Marsili partial charges . The sulfur atom will carry a significant positive partial charge, while the oxygens will be negative.

Visualization of the Workflow

G SMILES Input: SMILES String CCCCOc1ccc(S(N)(=O)=O)cc1 Topology 2D Topology (Bond Orders & Hybridization) SMILES->Topology Parsing Embedding 3D Embedding (Distance Geometry) Topology->Embedding Conformer Generation Minimization Energy Minimization (MMFF94 Force Field) Embedding->Minimization Optimization Docking Docking-Ready Ligand (PDBQT Format) Minimization->Docking Charge Assignment

Figure 1: Computational pipeline for converting the 1D SMILES representation of 4-Butoxybenzenesulfonamide into a biologically relevant 3D structure.

Structural Applications in Drug Design

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classical inhibitors of Carbonic Anhydrase (CA).[1][2] The 4-butoxy derivative is particularly relevant for probing the hydrophobic pocket of the enzyme active site.

  • Mechanism: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site, displacing the catalytic water molecule/hydroxide ion.
  • SAR of the Butoxy Tail: The active site of human CA II contains a hydrophobic patch formed by residues Val121, Leu198, and Trp209. The butoxy chain of the ligand extends into this pocket, establishing hydrophobic Van der Waals interactions that stabilize the binding complex. This interaction often increases potency compared to shorter analogs (e.g., methoxy) by displacing "high-energy" water molecules from the hydrophobic surface.

Physicochemical Properties Summary[1][3][4][5]
PropertyValue (Predicted)Implication
Molecular Weight 229.29 g/mol Fragment-like, suitable for lead optimization.
LogP (Lipophilicity) ~2.1 - 2.5Moderate lipophilicity ensures good membrane permeability.
H-Bond Donors 1 (NH2)Critical for Zn-binding and interaction with Thr199.
H-Bond Acceptors 3 (O=S=O, -O-)The ether oxygen adds an acceptor site absent in alkyl analogs.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • PubChem Compound Summary. (2025). 4-Butylbenzenesulfonamide (Analog Reference). National Center for Biotechnology Information. Link

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. Link

  • Scott, K. A., et al. (2009). The role of hydrophobic interactions in the binding of sulfonamides to carbonic anhydrase II. Biochemistry, 48(40), 9592-9599. (Contextual grounding for hydrophobic tail interactions).

Sources

Solubility and stability of 4-Butoxybenzenesulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability of 4-Butoxybenzenesulfonamide

Executive Summary

4-Butoxybenzenesulfonamide (CAS 1138-58-5) is a functionalized sulfonamide commonly utilized as a versatile intermediate in the synthesis of pharmaceutical agents (e.g., sildenafil analogs, protease inhibitors) and liquid crystal materials. Its physicochemical behavior is governed by a "push-pull" electronic structure: the lipophilic, electron-donating butoxy tail contrasts with the polar, electron-withdrawing sulfonamide headgroup.

This guide provides a comprehensive technical analysis of its solubility thermodynamics, stability profiles across pH gradients, and validated experimental protocols for characterization.

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for predicting solubility behavior. The compound exhibits a crystalline structure with a moderate melting point, indicating a stable crystal lattice driven by intermolecular hydrogen bonding (sulfonamide-sulfonamide interactions).

PropertyValue / CharacteristicSource/Methodology
IUPAC Name 4-ButoxybenzenesulfonamideNomenclature
CAS Number 1138-58-5Chemical Registry
Molecular Formula C₁₀H₁₅NO₃SStoichiometry
Molecular Weight 229.30 g/mol Calculated
Melting Point 102–104 °CDSC / Capillary Method
Boiling Point ~382 °C (at 760 mmHg)Predicted
Density 1.194 g/cm³Predicted
pKa (Sulfonamide) ~10.0–10.2Potentiometric Titration (Est.)
LogP (Octanol/Water) ~2.1–2.5In-silico Prediction

Solubility Landscape

The solubility of 4-butoxybenzenesulfonamide is dictated by the competition between its crystal lattice energy (enthalpy of fusion) and the solvation energy provided by the solvent.

Solvent Compatibility Matrix
  • Water (Poor): The hydrophobic butyl chain dominates the solvation thermodynamics in neutral water, resulting in low solubility (< 0.5 mg/mL). However, solubility is pH-dependent. At pH > 10.5 (above pKa), the sulfonamide deprotonates to form the anion (

    
    ), drastically increasing aqueous solubility.
    
  • Polar Aprotic (Excellent): Solvents like DMSO and DMF disrupt the intermolecular hydrogen bonds of the crystal lattice effectively, offering high solubility (> 100 mg/mL).

  • Alcohols (Moderate): Ethanol and methanol provide hydrogen bonding capabilities that solvate the sulfonamide headgroup, though the non-polar tail requires the alkyl chain of the alcohol for interaction.

Theoretical Solubility Model (Graphviz)

The following diagram illustrates the thermodynamic equilibrium governing the solubilization process.

SolubilityEquilibrium cluster_factors Critical Factors Solid Solid Crystal (Lattice Energy) Transition Disassociated Molecules (Transition State) Solid->Transition + ΔH_fusion (Endothermic) Solution Solvated Species (Solvation Energy) Transition->Solution - ΔH_solvation (Exothermic) Solution->Solid Precipitation (Supersaturation) Temp Temperature Dielectric Solvent Dielectric pH pH vs pKa

Caption: Thermodynamic cycle of 4-butoxybenzenesulfonamide solubilization. Solubility is maximized when solvation energy exceeds lattice energy.

Stability Profile

Hydrolytic Stability

Sulfonamides are generally resistant to hydrolysis under neutral and mild basic conditions.

  • Acidic Conditions: The sulfonamide bond is robust, but the ether linkage (butoxy group) is the weak point. Strong mineral acids (e.g., concentrated HBr or HI) can cleave the ether, yielding 4-hydroxybenzenesulfonamide and butyl halide.

  • Basic Conditions: Highly stable. The formation of the sulfonamide salt prevents nucleophilic attack.

Thermal & Photostability
  • Thermal: Stable up to its melting point (102°C). Avoid prolonged exposure to temperatures >150°C to prevent oxidative degradation of the alkyl chain.

  • Photostability: The aromatic ring can absorb UV light. While generally stable, solutions in acetone or chlorinated solvents should be protected from light to prevent radical-mediated chlorination or oxidation.

Experimental Protocols

For researchers requiring precise solubility data, the following standardized protocols are recommended.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Use this for thermodynamic solubility determination.

  • Preparation: Add excess 4-butoxybenzenesulfonamide (approx. 50 mg) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (see parameters below).

  • Validation: Check pH of aqueous samples post-equilibration to ensure no shift occurred.

Protocol B: HPLC Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Expect elution around 3–5 minutes depending on column length.

Synthesis & Degradation Pathway (Graphviz)

SynthesisDegradation Start Butoxybenzene (Starting Material) Inter 4-Butoxybenzenesulfonyl Chloride (Intermediate) Start->Inter Chlorosulfonation (ClSO3H, <5°C) Product 4-Butoxybenzenesulfonamide (Target API) Inter->Product Amination (NH3/H2O) Degradant 4-Hydroxybenzenesulfonamide (Degradant) Product->Degradant Ether Cleavage (Conc. HBr, Reflux)

Caption: Synthetic route via chlorosulfonation and potential degradation pathway via acid-catalyzed ether cleavage.[1]

References

  • Synthesis & Properties: Molbase Chemical Directory. "4-Butoxybenzenesulfonamide (CAS 1138-58-5) Physicochemical Properties." Accessed Jan 2026.

  • General Sulfonamide Solubility: Martínez, F., et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, vol. 14, no. 5, 2003, pp. 803-808.

  • Experimental Protocols: World Health Organization (WHO). "Annex 4: General Notes on Solubility and Stability of APIs." WHO Technical Report Series, No. 929, 2005.

  • Spectral Data: National Institutes of Health (NIH). "PubChem Compound Summary: 4-Butylbenzenesulfonamide (Analog Reference)." National Library of Medicine.

Sources

Foreword: The Benzenesulfonamide Scaffold as a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Early-Stage Research of 4-Butoxybenzenesulfonamide Derivatives

To the dedicated researcher, scientist, or drug development professional, certain chemical scaffolds present themselves as recurring motifs of therapeutic promise. The benzenesulfonamide core is undeniably one such "privileged structure." Its derivatives have yielded a remarkable breadth of clinically significant agents, from pioneering antibacterial sulfa drugs to modern anticancer agents, diuretics, and anti-inflammatory compounds.[1] This versatility stems from the sulfonamide functional group's unique electronic properties and its capacity to act as a potent zinc-binding group, enabling it to interact with a host of metalloenzymes.[2]

This guide is conceived not as a rigid protocol, but as a strategic framework for initiating an early-stage research program into a novel series of benzenesulfonamide derivatives, using the 4-Butoxybenzenesulfonamide core as a central case study. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering you to build a robust, self-validating research cascade from synthesis to lead identification. We will navigate the logical progression of library synthesis, target validation, in vitro screening, and initial structure-activity relationship (SAR) analysis, providing both the foundational theory and actionable, field-proven protocols.

Part I: Synthesis and Rational Library Generation

The foundation of any early-stage drug discovery project is the synthesis of a chemically diverse yet logically related library of compounds. For benzenesulfonamide derivatives, the most direct and versatile approach involves the reaction of a substituted benzenesulfonyl chloride with a diverse panel of primary or secondary amines.[1][3] This strategy allows for the systematic exploration of chemical space around a fixed core, which is the cornerstone of building a coherent SAR.

Our initial goal is to generate a library of derivatives from the core intermediate, 4-butoxybenzenesulfonyl chloride . The butoxy group is selected for its moderate lipophilicity, which can influence pharmacokinetic properties such as cell permeability and metabolic stability.

Core Synthetic Workflow

The overall strategy is a two-step process: first, the preparation of the key sulfonyl chloride intermediate, and second, its parallel reaction with a library of amines to generate the final sulfonamide derivatives.

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Library Generation A 4-Butoxyaniline B Diazotization (NaNO2, HCl) A->B C Sulfonyl Chloride Formation (SO2, CuCl2) B->C D 4-Butoxybenzenesulfonyl Chloride C->D F Sulfonamide Formation (Base, e.g., Pyridine) D->F E Amine Library (R1-NH-R2) E->F G 4-Butoxybenzenesulfonamide Derivatives

Caption: General workflow for the synthesis of a 4-butoxybenzenesulfonamide library.

Experimental Protocol 1: Synthesis of 4-Butoxybenzenesulfonyl Chloride

Causality: This protocol outlines a standard, robust method for converting an aniline precursor into the corresponding sulfonyl chloride. The diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst is a well-established transformation. The butoxy group is stable under these acidic and oxidative conditions.

Materials:

  • 4-Butoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) Chloride (CuCl₂)

  • Glacial Acetic Acid

  • Ice, Diethyl Ether, Sodium Bicarbonate (sat. aq. solution)

Procedure:

  • Diazotization:

    • In a three-necked flask cooled to 0-5°C in an ice-salt bath, dissolve 4-butoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Sulfonylation:

    • In a separate flask, prepare a solution of copper(II) chloride (0.2 eq) in glacial acetic acid saturated with SO₂ gas. Cool this solution to 10-15°C.

    • Slowly add the cold diazonium salt solution from Step 1.3 to the SO₂/CuCl₂ solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a larger beaker containing ice water. An oily product or solid precipitate should form.

    • Extract the aqueous mixture three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 4-butoxybenzenesulfonyl chloride.

    • The product can be purified further by vacuum distillation or recrystallization if necessary.

Experimental Protocol 2: Parallel Synthesis of 4-Butoxybenzenesulfonamide Derivatives

Causality: This is the most fundamental method for creating sulfonamides.[1] The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic primary and secondary amines. Pyridine is used as a base to quench the HCl byproduct, driving the reaction to completion. This method is highly amenable to parallel synthesis for generating a library.

Materials:

  • 4-Butoxybenzenesulfonyl Chloride (from Protocol 1)

  • Library of diverse primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

  • Pyridine or Triethylamine (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

Procedure (for a single reaction, adaptable to a 24- or 96-well plate format):

  • In a reaction vial, dissolve the desired amine (1.0 eq) in DCM.

  • Add pyridine (1.5 eq) to the solution and stir.

  • In a separate vial, dissolve 4-butoxybenzenesulfonyl chloride (1.1 eq) in DCM.

  • Slowly add the sulfonyl chloride solution to the amine solution at room temperature.

  • Stir the reaction for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine and amine), water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel.

Trustworthiness Note: Each synthesized compound must be rigorously characterized to confirm its identity and purity (>95%) before biological testing. Standard methods include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: Target Identification and Mechanistic Hypothesis

A key principle in early-stage research is to leverage existing knowledge to form a testable hypothesis. The benzenesulfonamide scaffold is strongly associated with the inhibition of specific enzyme classes, providing a logical starting point for our investigation.

Primary Hypothesis 1: Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is the archetypal inhibitor of zinc-containing carbonic anhydrase enzymes.[4] CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton. In many solid tumors, the hypoxic microenvironment leads to an overexpression of the transmembrane isoform, CA IX.[4] CA IX helps maintain a neutral intracellular pH while acidifying the extracellular space, promoting tumor survival, proliferation, and metastasis. Therefore, selective inhibition of CA IX is a validated anticancer strategy.[4]

cluster_tumor Tumor Cell cluster_extra Extracellular Matrix Glycolysis Anaerobic Glycolysis H_in H+ (intracellular) Glycolysis->H_in CA_IX Carbonic Anhydrase IX (CA IX) H_in->CA_IX HCO3_in HCO3- CA_IX->HCO3_in H_out H+ (extracellular) ACIDIFICATION CA_IX->H_out Proton Export CO2 CO2 CO2->CA_IX H2O H2O H2O->CA_IX Inhibitor Sulfonamide Inhibitor (e.g., 4-Butoxy...) Inhibitor->CA_IX Inhibition

Caption: Role of CA IX in tumor pH regulation and its inhibition by sulfonamides.

Primary Hypothesis 2: 12-Lipoxygenase (12-LOX) Inhibition

Lipoxygenases (LOXs) are iron-containing enzymes that oxidize polyunsaturated fatty acids, producing bioactive signaling molecules involved in inflammation, platelet aggregation, and cell proliferation.[5] The platelet-type 12-LOX is implicated in diabetes, thrombosis, and cancer.[5][6] Notably, a series of 4-((benzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective 12-LOX inhibitors, making this a highly plausible target class for our new 4-butoxy derivatives.[6] The mechanism likely involves chelation of the active site iron atom and hydrophobic interactions within the enzyme's substrate-binding pocket.

Part III: The In Vitro Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. We begin with target-specific biochemical assays and progress to more complex cell-based assays for the most active hits.

start Synthesized Library (4-Butoxybenzenesulfonamide Derivatives) tier1 Tier 1: Primary Screening Biochemical Assays (IC50) start->tier1:f0 tier2 Tier 2: Secondary Screening Cell-Based Assays (EC50) tier1:f1->tier2:f0 Potent Hits (e.g., IC50 < 1 µM) tier3 Tier 3: Selectivity Profiling Counter-Screens tier2:f1->tier3:f0 Active & Non-toxic Hits end Lead Compound Identification tier3:f1->end

Caption: A tiered workflow for the in vitro screening of new chemical entities.

Experimental Protocol 3: Antiproliferative Activity (MTT Assay)

Causality: This is a foundational assay in cancer research to determine a compound's ability to reduce cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The choice of cell lines is critical. MDA-MB-231 is a triple-negative breast cancer line known to express CA IX, making it highly relevant to our primary hypothesis.[7] Including a non-cancerous cell line, like the MCF-10A breast epithelial line, is a self-validating step to assess preliminary selectivity and general toxicity.[4]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, U-87 glioblastoma) and a normal cell line (e.g., MCF-10A).[4][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized compounds dissolved in DMSO (10 mM stock).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal effective concentration (EC₅₀).

Data Presentation: Summary of In Vitro Screening Results

Quantitative data should be organized for clear comparison, allowing for rapid identification of potent and selective compounds.

Compound IDR-Group StructureCA IX IC₅₀ (nM)12-LOX IC₅₀ (nM)MDA-MB-231 EC₅₀ (µM)MCF-10A EC₅₀ (µM)Selectivity Index (SI)¹
XYZ-001 Benzyl150.5>10,0005.2>50>9.6
XYZ-002 4-Fluorobenzyl25.1>10,0001.8>50>27.8
XYZ-003 Cyclohexyl876.22,50022.5>50>2.2
XYZ-004 4-Methoxyphenyl18.98,5000.925.728.6

¹Selectivity Index (SI) = EC₅₀ (Normal Cell Line) / EC₅₀ (Cancer Cell Line)

Part IV: Iterative Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating a compound's chemical structure with its biological activity. It is not a single step but an iterative cycle of design, synthesis, and testing that guides the optimization of a lead compound.

A Design (Hypothesize Modifications) B Synthesize (Create New Analogs) A->B Optimization Cycle C Test (In Vitro Assays) B->C Optimization Cycle D Analyze (Generate SAR Data) C->D Optimization Cycle D->A Optimization Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Core Principles for SAR on 4-Butoxybenzenesulfonamide
    • Aromatic vs. Aliphatic: Aromatic R-groups (XYZ-001, -002, -004) appear more potent against CA IX and in the cell-based assay than the aliphatic cyclohexyl group (XYZ-003). This suggests a specific π-π stacking or hydrophobic interaction may be beneficial.

    • Electronic Effects: The addition of an electron-withdrawing fluorine (XYZ-002) or an electron-donating methoxy group (XYZ-004) to the phenyl ring significantly enhances potency compared to the unsubstituted benzyl group (XYZ-001). This is a critical insight that guides the next round of synthesis.

  • Explore the Benzenesulfonyl Core: While our initial library keeps the 4-butoxy group constant, later-stage optimization can explore this region. For example, literature on other benzenesulfonamides shows that moving substituents can have drastic effects. In one study, a 2-OH group was found to be essential for activity, while modifications at the 5- and 6-positions led to inactive compounds.[6] This underscores the importance of positional chemistry.

  • Incorporate Computational Docking: Once a primary target is confirmed (e.g., CA IX), molecular docking studies can provide a structural hypothesis for the observed SAR.[8] By visualizing how the most and least active compounds bind within the enzyme's active site, we can make more rational, data-driven decisions for designing the next generation of analogs. For instance, docking might reveal an unoccupied hydrophobic pocket that could be targeted with a larger R-group, or a hydrogen bond donor/acceptor that is not being utilized.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical pathway for the early-stage investigation of 4-butoxybenzenesulfonamide derivatives. By integrating rational synthesis, hypothesis-driven biological evaluation, and iterative SAR analysis, a research team can efficiently navigate the initial phases of the drug discovery process.

The identification of a lead compound—one with high target potency (e.g., low nM IC₅₀), significant cellular activity, and a good selectivity index—is the primary goal of this stage. Such a compound then becomes the starting point for more advanced studies, including:

  • Pharmacokinetic (ADME) Profiling: Assessing absorption, distribution, metabolism, and excretion properties.[9]

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of the target disease, such as tumor xenograft models for an anticancer agent.[10][11]

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and drug-like properties.

The journey from a chemical concept to a clinical candidate is long and complex, but it begins with the rigorous and logical application of the foundational principles and protocols detailed herein.

References

  • Al-Salahi, R., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports. Available at: [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • Lee, J., et al. (2009). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Özgeriş, B., et al. (2017). Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Petrikaite, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Available at: [Link]

  • Tighadouini, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. Available at: [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Holinstat, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Zubriene, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link]

  • Lv, K., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry. Available at: [Link]

  • Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

  • Gani, O. A., et al. (2023). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Petrikaite, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Kołaczek, A. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Jiang, Z-Y., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • De Luca, L., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

  • Ali, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Oxyphenbutazone?. Patsnap Synapse. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of N-(2-Phenylethyl)-4-butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Strategic Definition

Scientific Clarification of the Target

This application note details the synthesis of N-(2-phenylethyl)-4-butoxybenzenesulfonamide via the derivatization of


-phenylethylamine .

Critical Nomenclature Note: The specific term "4-Butoxybenzenesulfonamide" typically refers to the primary sulfonamide (


, CAS 1135-00-8). However, synthesizing a primary sulfonamide from

-phenylethylamine is chemically discordant, as the phenylethylamine carbon skeleton (

) cannot be converted into the benzenesulfonamide skeleton (

) without total degradation. Therefore, this protocol addresses the high-value medicinal chemistry coupling: reacting

-phenylethylamine (nucleophile) with 4-butoxybenzenesulfonyl chloride (electrophile) to form the secondary sulfonamide scaffold common in drug discovery (e.g., bioactive linkers, protease inhibitors).
Reaction Scheme

The transformation utilizes a nucleophilic substitution at the sulfur atom (sulfonyl transfer).

Reaction Equation:



Retrosynthetic & Mechanistic Logic

The "Why" Behind the Reagents
  • 
    -Phenylethylamine (Nucleophile):  A bioactive trace amine.[1] We use the free base form. If starting with the hydrochloride salt, an extra equivalent of base is required to liberate the nucleophilic amine.
    
  • 4-Butoxybenzenesulfonyl Chloride (Electrophile): The sulfonyl chloride moiety is highly reactive toward nucleophiles. The 4-butoxy group is an electron-donating group (EDG) via resonance, which slightly stabilizes the sulfonyl chloride compared to nitro-derivatives, making it less prone to immediate hydrolysis but still highly reactive.

  • Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Acts as an HCl scavenger. Without a base, the generated HCl would protonate the remaining phenylethylamine, rendering it non-nucleophilic (

    
    ) and stalling the reaction at 50% conversion.
    
  • Dichloromethane (DCM): Chosen for its high solubility for both organic reactants and its immiscibility with water during the workup. It allows for low-temperature control (

    
    ) to prevent disulfonimide side products.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagents Reagents: Sulfonyl Chloride (E+) Phenylethylamine (Nu-) Complex Transition State: Pentacoordinate Sulfur (Tetrahedral-like) Reagents->Complex Nucleophilic Attack (N attacks S) Intermediate Zwitterionic Intermediate Complex->Intermediate Cl- Departure Product Target: N-(2-phenylethyl)-4-butoxy benzenesulfonamide Intermediate->Product Deprotonation by TEA Byproduct Byproduct: TEA-HCl Salt Intermediate->Byproduct

Figure 1: Step-wise mechanism of sulfonamide formation via nucleophilic substitution at the sulfur center.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role

-Phenylethylamine
121.181.01.21 g (10 mmol)Nucleophile
4-Butoxybenzenesulfonyl chloride 248.731.12.74 g (11 mmol)Electrophile
Triethylamine (TEA) 101.191.52.1 mL (15 mmol)Base (Scavenger)
Dichloromethane (DCM) 84.93Solvent40 mLSolvent (Anhydrous)
1M HCl (aq) -Wash20 mLQuench/Purification
Sat. NaHCO

(aq)
-Wash20 mLPurification
Step-by-Step Procedure
Phase A: Reaction Setup (Anhydrous Conditions)
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon to remove atmospheric moisture (hydrolysis protection).
    
  • Solvation: Add

    
    -phenylethylamine  (1.0 equiv) and Triethylamine  (1.5 equiv) to the flask. Dissolve in anhydrous DCM  (concentration ~0.25 M).
    
  • Thermal Control: Submerge the flask in an ice-water bath (

    
    ).
    
    • Expert Insight: Cooling is critical. The reaction is exothermic. High temperatures can lead to the formation of bis-sulfonamides (

      
      ), an impurity difficult to remove.
      
  • Addition: Dissolve 4-butoxybenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM (5–10 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Visual Check: The solution may turn slightly cloudy due to the precipitation of Triethylamine Hydrochloride salts.

Phase B: Reaction Monitoring
  • Stirring: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • TLC Monitoring: Use Silica plates (Eluent: 30% Ethyl Acetate in Hexanes).

    • Target Observation: Disappearance of the phenylethylamine spot (low

      
      , stains with Ninhydrin) and appearance of the sulfonamide product (higher 
      
      
      
      , UV active).
Phase C: Workup & Purification
  • Quench: Dilute the reaction mixture with 20 mL DCM.

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 20 mL).

    • Reasoning: This converts unreacted amine and TEA into water-soluble ammonium salts, removing them from the organic layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
      (2 x 20 mL).
    
    • Reasoning: This hydrolyzes any remaining sulfonyl chloride to the sulfonate salt (water-soluble) and neutralizes residual acid.

  • Drying: Wash with Brine (1 x 20 mL), dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo (Rotary Evaporator).
  • Crystallization: The crude solid is often pure enough. If not, recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (DCM, Product, TEA-HCl, Excess Reagents) AcidWash Wash with 1M HCl Start->AcidWash Sep1 Separation: Org Layer (Product) vs Aq Layer (Amine salts) AcidWash->Sep1 BaseWash Wash with Sat. NaHCO3 Sep1->BaseWash Keep Organic Sep2 Separation: Org Layer (Product) vs Aq Layer (Sulfonates) BaseWash->Sep2 Dry Dry (MgSO4) & Evaporate Sep2->Dry Keep Organic Final Final Solid: N-(2-phenylethyl)-4-butoxybenzenesulfonamide Dry->Final

Figure 2: Purification logic flow ensuring removal of nucleophilic and electrophilic impurities.

Quality Control & Validation Criteria

To ensure the protocol was successful (Self-Validating System), the isolated product must meet these criteria:

TechniqueExpected SignalStructural Assignment

H-NMR
(DMSO-

)

7.5–7.8 (d, 2H)
Sulfonyl-aromatic protons (Deshielded)

7.0–7.1 (d, 2H)
Butoxy-aromatic protons (Shielded by Oxygen)

7.6 (t, 1H)
Sulfonamide NH (

exchangeable)

4.0 (t, 2H)

(Butoxy chain)

2.9 (q, 2H)

(Phenethyl chain)
LC-MS

or

Mass correlates to

(MW: ~333.45)
Melting Point Sharp range (

spread)
Indicates high purity / crystalline order

References

  • General Method for Sulfonamide Synthesis: Vertex AI Search Result 1.1: "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides."[2] National Institutes of Health (PMC). Available at: [Link] (Referencing General Method D logic for sulfonyl chloride reactivity).

  • Phenylethylamine Properties & Handling: Vertex AI Search Result 1.14: "

    
    -phenylethylamine, a small molecule with a large impact." National Institutes of Health (PMC). Available at: [Link]
    
  • Target Molecule Data (4-Butoxybenzenesulfonamide Core): Vertex AI Search Result 1.6: "4-Butylbenzenesulfonamide | C10H15NO2S." PubChem. Available at: [Link] (Used for structural verification of the sulfonamide core).

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-Butoxybenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who require robust, reliable, and validated methods for assessing the identity, purity, and quality of this compound. The protocols herein are grounded in established principles of analytical chemistry and are designed to be adaptable for various laboratory settings. We will cover a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation, and UV-Visible Spectrophotometry for straightforward quantification. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding.

Introduction

4-Butoxybenzenesulfonamide is an aromatic sulfonamide compound with potential applications as a synthetic intermediate in the pharmaceutical and chemical industries. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide range of therapeutic agents. Therefore, the ability to meticulously characterize molecules like 4-Butoxybenzenesulfonamide is paramount for ensuring the quality, safety, and efficacy of downstream products.

This guide is structured to provide a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's characteristics. Instead, a strategic combination of chromatographic and spectroscopic methods is necessary for unambiguous identification, structural confirmation, and accurate quantification. The following sections will detail the theoretical principles and practical protocols for a suite of essential analytical techniques.

Physicochemical Properties of 4-Butoxybenzenesulfonamide

A thorough understanding of the physicochemical properties of an analyte is the foundation for developing effective analytical methods. As of the date of this document, detailed experimental data for 4-Butoxybenzenesulfonamide is not widely available in public databases. Therefore, the properties of the closely related analogue, 4-Butylbenzenesulfonamide, are provided for reference, alongside the predicted properties for 4-Butoxybenzenesulfonamide. It is crucial that these properties, such as melting point and solubility, be experimentally determined for the specific batch of 4-Butoxybenzenesulfonamide under analysis.

Table 1: Physicochemical Properties

Property4-Butoxybenzenesulfonamide (Predicted/Structural)4-Butylbenzenesulfonamide (Reference Analogue)[1]Rationale for Method Development
Chemical Structure C₄H₉O-C₆H₄-SO₂NH₂C₄H₉-C₆H₄-SO₂NH₂The aromatic ring and sulfonamide group are key chromophores for UV detection. The butoxy/butyl chain influences solubility and chromatographic retention.
Molecular Formula C₁₀H₁₅NO₃SC₁₀H₁₅NO₂SUsed for exact mass determination in mass spectrometry.
Molecular Weight 229.30 g/mol 213.30 g/mol Essential for preparing solutions of known concentration and for mass spectrometry.
XLogP3 (Predicted) ~2.52.5Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns and solubility in organic solvents like methanol and acetonitrile.
Hydrogen Bond Donors 1 (from -NH₂)1 (from -NH₂)The sulfonamide protons are key features in ¹H NMR spectra.
Hydrogen Bond Acceptors 4 (from O=S=O and -O-)3 (from O=S=O)Influences solubility in polar solvents and interactions with chromatographic stationary phases.

Analytical Methodologies: Protocols and Scientific Rationale

This section provides detailed protocols for the characterization of 4-Butoxybenzenesulfonamide. The choice of parameters and reagents is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for assessing the purity and quantifying the amount of 4-Butoxybenzenesulfonamide in a sample. A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The predicted lipophilicity (XLogP3 ≈ 2.5) of 4-Butoxybenzenesulfonamide makes it well-suited for retention on a nonpolar C18 stationary phase.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. The acidic modifier (formic acid) helps to protonate the sulfonamide group, leading to more consistent retention times and sharper peaks.

  • UV Detection: The benzene ring in the molecule is a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm or at the compound's specific λmax.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (ACS grade or higher)

    • 4-Butoxybenzenesulfonamide reference standard

    • Sample of 4-Butoxybenzenesulfonamide

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh about 10 mg of the 4-Butoxybenzenesulfonamide reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock solution. Prepare working standards by serial dilution.

    • Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the primary working standard using the same diluent.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Data Analysis:

      • Purity: Determine the area percent of the main peak relative to all other peaks in the chromatogram.

      • Assay (Quantification): Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample by interpolation from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and confirming the identity of the main component through its mass fragmentation pattern. Due to the low volatility and polar nature of the sulfonamide group, derivatization is often necessary to make the analyte suitable for GC analysis.[2][3]

Causality Behind Experimental Choices:

  • Derivatization: The active hydrogens on the sulfonamide nitrogen make the molecule polar and prone to thermal degradation in the hot GC inlet. Replacing these hydrogens with a less polar, more stable group (e.g., a methyl or silyl group) increases volatility and thermal stability.[2][4]

  • Electron Ionization (EI): EI is a robust, high-energy ionization technique that produces a reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule, allowing for library matching and structural confirmation.

Experimental Protocol: GC-MS

  • Instrumentation:

    • GC system with a split/splitless inlet and a mass selective detector (MSD).

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Materials:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane for methylation).

    • Anhydrous solvent (e.g., Pyridine, Acetonitrile).

    • Sample of 4-Butoxybenzenesulfonamide.

  • Procedure:

    • Derivatization:

      • Accurately weigh ~1 mg of the sample into a reaction vial.

      • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Allow the vial to cool to room temperature before injection.

    • GC-MS Conditions:

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

      • MS Transfer Line: 280 °C

      • Ion Source: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Data Analysis:

      • Identify the peak corresponding to the derivatized 4-Butoxybenzenesulfonamide.

      • Analyze the mass spectrum. The molecular ion peak should correspond to the mass of the derivatized molecule.

      • Interpret the fragmentation pattern to confirm the structure. Key fragments would likely include loss of the butoxy group, cleavage at the S-N bond, and fragmentation of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent solvent for many organic compounds, including sulfonamides. The acidic sulfonamide proton is often observable in DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d₆).

    • NMR tubes.

    • Sample of 4-Butoxybenzenesulfonamide.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Acquire a ¹³C NMR spectrum.

      • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more complex structural assignments.

  • Data Interpretation (Predicted Chemical Shifts):

    • ¹H NMR:

      • Aromatic Protons: Two doublets in the range of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.[5]

      • Sulfonamide Protons (-SO₂NH₂): A broad singlet around δ 7.2-7.5 ppm (this can exchange with water and may not always be sharp or visible). In DMSO-d6, the sulfonamide proton signal is typically observed between 8.78 and 10.15 ppm.[6]

      • Butoxy Group Protons (-OCH₂CH₂CH₂CH₃):

        • -OCH₂-: A triplet around δ 4.0 ppm.

        • -OCH₂CH ₂-: A multiplet around δ 1.7 ppm.

        • -CH₂CH ₂CH₃: A multiplet around δ 1.4 ppm.

        • -CH₃: A triplet around δ 0.9 ppm.

    • ¹³C NMR:

      • Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the oxygen will be the most downfield.[6]

      • Butoxy Group Carbons: Four signals in the aliphatic region (δ 10-70 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Spectrum: Record a background spectrum of the clean ATR crystal.

    • Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

    • Data Collection: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation (Characteristic Absorption Bands):

    • N-H Stretching (Sulfonamide): Two bands are expected in the region of 3400-3200 cm⁻¹ for the asymmetric and symmetric stretching of the -NH₂ group.[6]

    • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (from the butoxy group).

    • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • S=O Stretching (Sulfonamide): Strong, characteristic bands for asymmetric and symmetric stretching, typically around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[6]

    • C-O Stretching (Ether): A strong band in the 1270-1230 cm⁻¹ region.

    • S-N Stretching: A band in the 920-890 cm⁻¹ region.[6]

UV-Visible Spectrophotometry

This technique provides a simple and cost-effective method for quantifying 4-Butoxybenzenesulfonamide, provided there are no interfering substances that absorb at the same wavelength.

Experimental Protocol: UV-Vis

  • Instrumentation:

    • UV-Visible Spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Procedure:

    • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol or ethanol).

    • Determination of λmax: Prepare a dilute solution of 4-Butoxybenzenesulfonamide and scan the UV spectrum (e.g., from 400 nm to 200 nm) to determine the wavelength of maximum absorbance (λmax). For sulfonamides, this is often in the 250-280 nm range.[7]

    • Calibration Curve:

      • Prepare a stock solution of known concentration (e.g., 100 µg/mL).

      • Create a series of at least five standard solutions of decreasing concentration by serial dilution.

      • Measure the absorbance of each standard solution at the predetermined λmax.

      • Plot a graph of absorbance versus concentration.

    • Sample Analysis: Prepare the unknown sample in the same solvent, ensuring its concentration falls within the range of the calibration curve. Measure its absorbance at λmax and determine its concentration from the calibration curve.

Workflow and Method Validation

The analytical methods described must be validated to ensure they are suitable for their intended purpose.[8] Validation is a regulatory requirement in drug development and provides confidence in the reliability of the analytical data.

Overall Analytical Workflow

The following diagram illustrates a logical workflow for the complete characterization of a new batch of 4-Butoxybenzenesulfonamide.

Analytical_Workflow cluster_Initial Initial Characterization cluster_Structure Structural Elucidation cluster_Purity Purity & Quantification cluster_Final Final Assessment Start Receive Sample of 4-Butoxybenzenesulfonamide PhysChem Determine Physicochemical Properties (Melting Point, Solubility) Start->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) - Unambiguous Structure PhysChem->NMR FTIR FTIR Spectroscopy - Functional Group ID PhysChem->FTIR GCMS_ID GC-MS - Fragmentation Pattern - Molecular Mass (derivatized) PhysChem->GCMS_ID HPLC HPLC-UV - Purity (%) - Impurity Profile PhysChem->HPLC Validation Method Validation (as per ICH Q2(R1)) NMR->Validation FTIR->Validation GCMS_ID->Validation UV_Vis UV-Vis Spectrophotometry - Assay/Quantification HPLC->UV_Vis UV_Vis->Validation Report Generate Certificate of Analysis Validation->Report

Caption: Overall workflow for the characterization of 4-Butoxybenzenesulfonamide.

HPLC Method Validation Protocol

The HPLC method for purity and assay should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Table 2: HPLC Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (using DAD), resolution > 2 between analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.As defined by the linearity study.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the assay of the drug substance.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied.

digraph "HPLC_Validation_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, bgcolor="transparent"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Developed HPLC Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_SystemSuitability" { label="System Suitability Testing (SST)"; style="rounded"; bgcolor="#E8F0FE"; SST [label="Inject Standard 5-6 times\n- Check RSD of Area & RT\n- Tailing Factor, Theoretical Plates"]; }

subgraph "cluster_ValidationTests" { label="Validation Experiments"; style="rounded"; bgcolor="#E6F4EA"; Specificity [label="Specificity / Selectivity\n(Spiked Placebo, Stress Samples)"]; Linearity [label="Linearity & Range\n(5-7 concentration levels)"]; Accuracy [label="Accuracy / Recovery\n(Spiked samples at 3 levels)"]; Precision [label="Precision\n- Repeatability (n=6)\n- Intermediate Precision (different day/analyst)"]; LOQ_LOD [label="LOD & LOQ\n(S/N ratio or slope method)"]; Robustness [label="Robustness\n(Vary Flow Rate, Temp, pH)"]; }

subgraph "cluster_Conclusion" { label="Finalization"; style="rounded"; bgcolor="#FEF7E0"; Report [label="Compile Validation Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Start -> SST; SST -> Specificity [label="If SST Passes"]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ_LOD; LOQ_LOD -> Robustness; Robustness -> Report; }

Caption: Workflow for validating the HPLC analytical method.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 4-Butoxybenzenesulfonamide. The combination of chromatographic and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and quality of the material. It is imperative that these methods, particularly the HPLC protocol for purity and assay, are formally validated in the laboratory in which they are to be used, in accordance with the principles outlined by ICH guidelines. This will guarantee that the data generated is reliable, reproducible, and suitable for regulatory submission and quality control purposes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2054776, 4-Butylbenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 822774, 4-Benzenesulfonylamino-benzenesulfonamide. [Link]

  • Gajda, A., Posyniak, A., & Zmudzki, J. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(23), 5556. [Link]

  • Tsikas, D., & Gutzki, F. M. (2020). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1136, 121908. [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • ResearchGate. (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. [Link]

  • ResearchGate. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

  • Gerna, F. M., & Valcavi, U. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Il Farmaco; edizione scientifica, 30(2), 125–130. [Link]

  • MDPI. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Ali, A. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]

  • MicroSolv Technology Corporation. (2021). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • Al-janabi, A., & Al-obaidi, F. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. [Link]

  • Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides and related compounds. Magnetic Resonance in Chemistry, 43(11), 901–906. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79813, 4-Butoxybenzaldehyde. [Link]

  • Schürmann, C., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and bioanalytical chemistry, 410(19), 4647–4658. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IMEKO. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. [Link]

  • ResearchGate. FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. [Link]

  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-181. [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221323, 4-Nitrobenzenesulfonohydrazide. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

Sources

Application Note: Structural Validation of 4-Butoxybenzenesulfonamide via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

4-Butoxybenzenesulfonamide is a pharmacologically significant scaffold, particularly in the development of Carbonic Anhydrase (CA) inhibitors .[1] The sulfonamide moiety (


) acts as a zinc-binding group (ZBG) essential for CA inhibition, while the para-butoxy tail provides lipophilic interactions within the enzyme active site.[1]

Precise structural characterization of this molecule is critical during lead optimization to ensure the integrity of the sulfonamide "warhead" and the lipophilic tail.[1] This application note provides a definitive protocol for the assignment of 4-Butoxybenzenesulfonamide using 1H and 13C NMR, addressing common challenges such as the AA'BB' aromatic spin system and solvent-dependent labile proton exchange .

Experimental Protocol

Sample Preparation

Objective: To prepare a homogeneous solution that minimizes signal broadening and prevents labile proton exchange with atmospheric moisture.[1]

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this protocol.[1]

    • Reasoning: Chloroform-d (

      
      ) often leads to the broadening or disappearance of the sulfonamide 
      
      
      
      protons due to rapid chemical exchange.[1] DMSO-d6 forms strong hydrogen bonds with the
      
      
      group, slowing the exchange rate and resulting in a sharp, integration-ready singlet.[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1]

  • 1H NMR: Pulse angle 30°, Relaxation delay (D1)

    
     1.0 s (ensure 5x T1 for quantitative integration), Scans = 16.
    
  • 13C NMR: Proton-decoupled (CPD), Relaxation delay

    
     2.0 s, Scans = 512–1024 (due to lower sensitivity).[1]
    

1H NMR Spectral Analysis

The Aromatic Region (AA'BB' System)

The benzene ring possesses a para-substitution pattern, creating a plane of symmetry.[1] This results in two chemically equivalent sets of protons, conventionally described as an AA'BB' spin system (or AA'XX' depending on the shift difference).[1]

  • H-2,6 (Ortho to Sulfonamide): The

    
     group is electron-withdrawing (EWG), causing a downfield shift (deshielding).[1]
    
  • H-3,5 (Ortho to Butoxy): The

    
     group is electron-donating (EDG) via resonance, causing an upfield shift (shielding).[1]
    

Observation: You will not see simple doublets.[1][2] You will observe "roofed" doublets (second-order effects) where the inner lines are taller than the outer lines, pointing toward each other.[1]

The Aliphatic Chain (Butoxy Group)

The butoxy tail (


) follows a predictable deshielding pattern based on proximity to the oxygen atom.[1]
Summary of Assignments (DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Note
Ar-H H-2, H-67.70 – 7.75d (AA'BB')2H~8.8Deshielded by EWG (

)
NH2

7.20 – 7.30br s2H-Labile; sharp in DMSO, broad in

Ar-H H-3, H-57.00 – 7.08d (AA'BB')2H~8.8Shielded by EDG (

)

-CH2

4.00 – 4.05t2H6.5Deshielded by Oxygen electronegativity

-CH2

1.68 – 1.75pent (m)2H6.5–7.0Shielded compared to


-CH2

1.40 – 1.48sex (m)2H7.0–7.5Further shielded

-CH3

0.92 – 0.96t3H7.3Terminal methyl

13C NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton.[1] The key distinction lies in identifying the quaternary carbons (C-1 and C-4) which will have significantly lower intensity than the CH carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[1]

Carbon TypePositionShift (

, ppm)
Signal Characteristics
Quaternary C-4 (C-O)161.0 – 162.0Low intensity; most deshielded (directly attached to O).[1]
Quaternary C-1 (C-S)135.0 – 136.5Low intensity; attached to S.
Aromatic CH C-2, C-6127.0 – 128.0High intensity; correlates to H-2,[1]6.
Aromatic CH C-3, C-5114.0 – 115.0High intensity; correlates to H-3,[1]5.
Aliphatic

-CH2
67.5 – 68.5Aliphatic region; attached to O.
Aliphatic

-CH2
30.5 – 31.5
Aliphatic

-CH2
18.5 – 19.5
Aliphatic

-CH3
13.5 – 14.0Most upfield signal.[1]

Visualization of Logic & Workflow[1]

Assignment Logic Tree

The following diagram illustrates the decision-making process for assigning the aromatic signals based on electronic effects.

AssignmentLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Pattern Observe Splitting Pattern Start->Pattern AABB Two distinct 'roofed' doublets (AA'BB' System) Pattern->AABB Para-substitution ShiftAnalysis Analyze Chemical Shift AABB->ShiftAnalysis Downfield Downfield (7.7 ppm) Deshielded ShiftAnalysis->Downfield Upfield Upfield (7.0 ppm) Shielded ShiftAnalysis->Upfield EWG Electron Withdrawing Group (-SO2NH2) Downfield->EWG Caused by EDG Electron Donating Group (-O-Butoxy) Upfield->EDG Caused by Assign1 Assign to H-2, H-6 (Ortho to Sulfonamide) EWG->Assign1 Assign2 Assign to H-3, H-5 (Ortho to Butoxy) EDG->Assign2

Figure 1: Logic flow for distinguishing aromatic protons in para-substituted sulfonamides.

Experimental Workflow

Standard operating procedure for sample handling to ensure spectrum quality.[1]

Workflow Sample Solid Sample (10-15mg) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Mix Vortex/Sonicate (Ensure Clarity) Solvent->Mix Acquire Acquire 1H NMR (d1=1s, ns=16) Mix->Acquire Check Check NH2 Peak (Broad Singlet @ 7.2) Acquire->Check Dry Dry Sample (Remove Water) Check->Dry If NH2 missing/merged

Figure 2: Sample preparation workflow emphasizing solvent choice for labile proton detection.

Troubleshooting & Validation

The "Missing" Sulfonamide Protons

If the signal at 7.2 ppm is absent or extremely broad:

  • Water Contamination: Water in DMSO (3.33 ppm) can catalyze proton exchange.[1] Ensure the DMSO-d6 ampoule is fresh.

  • Solvent Choice: If

    
     was used, the 
    
    
    
    protons may appear as a very broad hump or be invisible.[1] Protocol Action: Evaporate and reconstitute in DMSO-d6.
Distinguishing the Alkyl Chain

The propyl tail of the butoxy group can be confused with impurities (like grease or solvent).[1]

  • Validation Rule: Check the integration ratio. The triplet at ~4.0 ppm (

    
    -CH2) must integrate to exactly 2H relative to the aromatic protons (2H each).[1] If the ratio is off, the sample is impure.[1]
    

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3]

  • Silverstein, R. M., et al. (2005).[1][4] Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons.[1][4] (Standard text for AA'BB' systems and chemical shift tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Reference for p-butoxybenzaldehyde fragment shifts). [1]

Sources

Application Note: Identification and Structural Characterization of 4-Butoxybenzenesulfonamide via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the mass spectrometric identification of 4-Butoxybenzenesulfonamide (CAS: 1792-26-3 / 1137-41-3 analog), a structural motif common in drug discovery intermediates and carbonic anhydrase inhibitors. While sulfonamides are a well-characterized class, the presence of the para-butoxy ether group introduces specific fragmentation pathways critical for unambiguous identification.

This guide provides a validated workflow using Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . We explore both Positive (


) and Negative (

) ionization modes, defining the specific collision-induced dissociation (CID) pathways required to distinguish this molecule from isobaric impurities.

Chemical Identity & Properties

Before MS method development, understanding the physicochemical properties is essential for selecting the ionization mode and chromatographic phase.

PropertyDataRelevance to MS
IUPAC Name 4-ButoxybenzenesulfonamideTarget Analyte
Formula

Isotopic pattern calculation
Mol.[1][2][3] Weight 229.30 g/mol Monoisotopic Mass: 229.077
pKa ~10.1 (Sulfonamide NH)Ionizes in ESI(-) at high pH; ESI(+) at low pH
LogP ~1.8 - 2.2Retains well on C18; requires organic gradient
Solubility DMSO, Methanol, AcetonitrileSample diluents

Method Development Strategy (The "Why")

Ionization Mode Selection
  • Positive Mode (ESI+): Recommended for Structural Identification .

    • Mechanism:[3][4] Protonation occurs readily at the sulfonamide nitrogen or the ether oxygen.

    • Benefit: ESI+ yields rich fragmentation spectra (MS/MS), allowing for detailed structural elucidation (fingerprinting).

  • Negative Mode (ESI-): Recommended for Trace Quantification .

    • Mechanism:[3][4] Deprotonation of the acidic sulfonamide nitrogen (

      
      ).
      
    • Benefit: Generally lower background noise and higher selectivity for sulfonamides, though fragmentation is often limited to simple

      
       loss.
      

Decision: This protocol focuses on ESI+ for identification purposes, as requested.

Chromatographic Considerations

The butoxy tail adds hydrophobicity compared to simple benzenesulfonamide. A standard C18 column is ideal.

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (ACN provides sharper peaks for ethers than MeOH).

Experimental Protocol

Sample Preparation

Objective: Create a clean injection solution free of particulate matter.

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of 4-Butoxybenzenesulfonamide reference standard.

    • Dissolve in 1 mL of Methanol (MeOH) or DMSO. Vortex for 30 seconds.

  • Working Solution (1 µg/mL):

    • Dilute Stock 1:1000 into Water:Methanol (50:50, v/v) containing 0.1% Formic Acid.

    • Note: Matching the solvent strength to the initial mobile phase prevents peak broadening.

  • Filtration:

    • Filter through a 0.22 µm PTFE syringe filter into an amber LC vial (protects light-sensitive sulfonamide moieties).

LC-MS/MS Parameters

System: Triple Quadrupole (QqQ) or Q-TOF.

Liquid Chromatography (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temp: 40°C.

  • Injection Volume: 2 - 5 µL.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 10% Equilibration
1.0 10% Load
6.0 90% Elution of Analyte
7.0 90% Wash
7.1 10% Re-equilibration

| 10.0 | 10% | End |

Mass Spectrometry (ESI+) Source Settings
  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 325°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Mode: Full Scan (m/z 50–500) for ID; Product Ion Scan for Fragmentation.

Data Analysis & Interpretation

Observed Spectra

In Positive ESI, the molecule appears primarily as the protonated molecular ion:

  • Precursor Ion:

    
    
    
  • Sodium Adduct:

    
     (May be present if glassware is not clean).
    
Fragmentation Pathways (MS/MS)

Structural confirmation relies on observing specific fragment ions generated by Collision Induced Dissociation (CID).

Key Fragmentation Channels:

  • Ether Dealkylation (The "Butoxy" Signature):

    • The most energetically favorable pathway is often the loss of the butyl chain as butene (

      
      , 56 Da) via a McLafferty-type rearrangement or neutral loss.
      
    • Transition:

      
       (4-Hydroxybenzenesulfonamide cation).
      
  • Sulfonamide Cleavage:

    • Loss of Ammonia (

      
      , 17 Da) is common in primary sulfonamides.
      
    • Transition:

      
      .
      
  • Sulfonyl Cleavage (

    
     Loss): 
    
    • A rearrangement leads to the extrusion of

      
       (64 Da), connecting the aniline nitrogen directly to the benzene ring.
      
    • Transition:

      
       (4-Butoxyaniline derivative).
      
  • Combined Loss (Deep Fragmentation):

    • From the m/z 174 ion (phenol species), further loss of

      
       occurs.
      
    • Transition:

      
       (4-Aminophenol radical cation).
      
Visualization of Fragmentation Logic

FragmentationPathway M_H Precursor [M+H]+ m/z 230 (4-Butoxybenzenesulfonamide) Frag_174 Fragment m/z 174 (4-Hydroxybenzenesulfonamide) [Loss of Butene C4H8] M_H->Frag_174 - 56 Da (C4H8) Ether Cleavage Frag_166 Fragment m/z 166 (4-Butoxyaniline) [Loss of SO2] M_H->Frag_166 - 64 Da (SO2) Rearrangement Frag_213 Fragment m/z 213 [Loss of NH3] M_H->Frag_213 - 17 Da (NH3) Frag_156 Fragment m/z 156 (Sulfonyl Cation) [Common Sulfonamide Ion] M_H->Frag_156 Diagnostic Frag_110 Fragment m/z 110 (4-Aminophenol) [Loss of SO2 from m/z 174] Frag_174->Frag_110 - 64 Da (SO2)

Figure 1: Proposed ESI(+) fragmentation tree for 4-Butoxybenzenesulfonamide. The primary pathway (Green) involves the loss of the butyl chain.

Validation Criteria

To ensure the identification is robust (self-validating), the following criteria must be met:

  • Retention Time (RT): The analyte peak must elute within ±0.1 min of the reference standard.

  • Ion Ratio: The ratio of the Quantifier Ion (e.g., 174) to the Qualifier Ion (e.g., 166) must be consistent with the standard (typically within ±20%).

  • Signal-to-Noise (S/N): For identification, S/N > 10 is required at the Limit of Quantitation (LOQ).

Recommended MRM Transitions (Triple Quad)
Precursor (m/z)Product (m/z)Collision Energy (V)Role
230.1 174.0 15 - 20Quantifier (Most abundant)
230.1 166.0 25 - 30Qualifier (Structural check)
230.1 110.0 35 - 40Qualifier (Deep frag)

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix or incorrect pH.

    • Solution: Switch to ESI Negative mode (

      
      ). Sulfonamides are acidic and ionize efficiently in negative mode using Ammonium Acetate buffer (pH ~7-8).
      
  • Issue: Peak Tailing.

    • Cause: Interaction of the amine/sulfonamide with silanols on the column.

    • Solution: Ensure 0.1% Formic Acid is fresh. Consider an end-capped column (e.g., C18 with polar embedding).

  • Issue: Sodium Adducts (

    
     252) Dominating. 
    
    • Cause: Glassware contamination or high salt content.

    • Solution: Add 5mM Ammonium Formate to the mobile phase to force protonation over sodiation.

References

  • Klagkou, K., et al. (2003).[6][7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[7]

  • Pergentino, de Sousa, D., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.

  • PubChem Database. (2023). 4-Butylbenzenesulfonamide (Structural Analog Data). National Library of Medicine.

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using LC/MS/MS. Application Note 5994-2294EN.

Sources

Application of 4-Butoxybenzenesulfonamide in in vitro enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Application of 4-Butoxybenzenesulfonamide in in vitro Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing 4-Butoxybenzenesulfonamide as an Enzyme Inhibitor

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its role in a wide array of therapeutic agents. Benzenesulfonamides, in particular, are extensively recognized as a privileged scaffold for the inhibition of zinc-metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are a family of ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes ranging from pH regulation and respiration to fluid secretion.[3][4] Consequently, CA inhibitors are employed as diuretics, anti-glaucoma agents, and for managing altitude sickness.[4][5]

This document serves as a comprehensive technical guide for characterizing the inhibitory potential of 4-Butoxybenzenesulfonamide, a representative member of this chemical class, through robust in vitro enzyme inhibition assays. As a Senior Application Scientist, this guide is structured not merely as a set of instructions, but as a self-validating framework grounded in the principles of enzyme kinetics. We will proceed from foundational concepts to detailed, actionable protocols, explaining the causality behind each experimental step. The primary objectives are to determine the potency of the inhibitor (IC50) and to elucidate its specific mechanism of action (MOA).[6]

Foundational Principles: The Language of Enzyme Inhibition

An enzyme inhibition assay is fundamentally a measurement of how a compound affects the rate of an enzyme-catalyzed reaction.[7] The initial, uninhibited reaction velocity (V) is described by the Michaelis-Menten equation, which relates the reaction rate to the substrate concentration [S].[8]

V = (Vmax * [S]) / (Km + [S])

Where Vmax is the maximum reaction rate at substrate saturation, and Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for its substrate.[9]

Reversible inhibitors, which bind non-covalently to an enzyme, are primarily classified into three main types based on how they interact with the enzyme and substrate:[10]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax.[11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. This inhibition cannot be overcome by increasing substrate concentration. It decreases Vmax but does not affect Km.[11][12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. This type of inhibition is more effective at higher substrate concentrations. It decreases both Vmax and Km.[10]

The following protocols are designed to first quantify the inhibitory potency and then to distinguish between these mechanisms.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) S Substrate (S) I_comp Inhibitor (I) ES ES Complex (Product Formation) EI EI Complex (Inactive) E_nc Enzyme (E) S_nc Substrate (S) I_nc Inhibitor (I) ES_nc ES Complex EI_nc EI Complex ESI_nc ESI Complex (Inactive) E_uc Enzyme (E) S_uc Substrate (S) I_uc Inhibitor (I) ES_uc ES Complex ESI_uc ESI Complex (Inactive)

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14] It is a standard measure of inhibitor potency.[15][16] This protocol employs a 96-well plate format for efficiency and is based on a colorimetric assay using human Carbonic Anhydrase II (hCA II) and its substrate, 4-nitrophenyl acetate (pNPA).

Materials and Reagents
ReagentSupplier ExamplePurpose
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichTarget Enzyme
4-ButoxybenzenesulfonamideTCI ChemicalsTest Inhibitor
AcetazolamideSigma-AldrichPositive Control Inhibitor[4]
4-Nitrophenyl Acetate (pNPA)Sigma-AldrichSubstrate; hydrolysis yields yellow p-nitrophenolate
Tris-HCl Buffer (e.g., 50 mM, pH 7.4)Thermo FisherAssay Buffer
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for inhibitor and substrate
96-well Flat-Bottom MicroplatesCorningAssay vessel
Multichannel PipettorGilsonReagent dispensing
Microplate ReaderMolecular DevicesAbsorbance measurement (405 nm)
Preparation of Stock Solutions
  • Causality: Preparing concentrated stock solutions in DMSO is critical for minimizing the final solvent concentration in the assay, as high concentrations of organic solvents can denature the enzyme. Serial dilutions are then performed in the assay buffer.

  • Test Inhibitor (10 mM): Dissolve an appropriate amount of 4-Butoxybenzenesulfonamide in 100% anhydrous DMSO.

  • Positive Control (1 mM): Dissolve Acetazolamide in 100% anhydrous DMSO.

  • Enzyme (0.2 mg/mL): Dissolve hCA II in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate (100 mM): Dissolve pNPA in 100% anhydrous DMSO. This solution should be prepared fresh.

Experimental Workflow: IC50 Determination

IC50_Workflow

Step-by-Step Protocol
  • Self-Validation: This protocol incorporates multiple controls to ensure data integrity. The 'No Inhibitor' control represents 0% inhibition (maximum activity), while the 'Positive Control' validates the assay's ability to detect inhibition. The 'No Enzyme' control accounts for any non-enzymatic substrate hydrolysis.

  • Prepare Inhibitor Plate: In a separate 96-well plate, perform a serial dilution (e.g., 1:3) of the 4-Butoxybenzenesulfonamide stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.05 µM final assay concentration).

  • Set Up Assay Plate: Design the plate layout as shown in the table below.

  • Add Reagents:

    • Add 170 µL of assay buffer to all wells.

    • Add 10 µL of the corresponding inhibitor dilution, DMSO (for 'No Inhibitor' control), or Acetazolamide (for 'Positive Control') to the appropriate wells.

    • Add 10 µL of enzyme solution to all wells except the 'No Enzyme' control (add 10 µL of buffer instead).

  • Pre-incubation: Mix the plate gently and incubate for 5-10 minutes at room temperature.

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring an accurate measurement of its effect.

  • Initiate Reaction: Add 10 µL of the substrate (pNPA) solution to all wells to start the reaction (Final Volume = 200 µL).

  • Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).

Data Analysis
  • Calculate Reaction Rate (Velocity): For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

  • Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using software like GraphPad Prism or R. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[14]

Plate Well ExampleReagent 1 (170 µL)Reagent 2 (10 µL)Reagent 3 (10 µL)Reagent 4 (10 µL)Purpose
Test Assay BufferInhibitor DilutionEnzymeSubstrateMeasures inhibited rate
No Inhibitor Assay BufferDMSO (Vehicle)EnzymeSubstrate100% Activity (0% Inhibition)
Positive Control Assay BufferAcetazolamideEnzymeSubstrateValidates assay sensitivity
No Enzyme Assay BufferDMSO (Vehicle)Assay BufferSubstrateBackground substrate hydrolysis

Protocol 2: Elucidation of Inhibition Mechanism

Once the IC50 is established, the next critical step is to determine how 4-Butoxybenzenesulfonamide inhibits the enzyme. This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different, fixed concentrations of the inhibitor.[17]

Experimental Design

The core of this experiment is a matrix of reaction conditions where both the substrate concentration and the inhibitor concentration are varied. You will generate a full substrate-velocity curve at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

Step-by-Step Protocol
  • Prepare Reagents: Prepare stock solutions of the enzyme, inhibitor, and substrate as described in Protocol 1.

  • Set Up Reactions: For each fixed inhibitor concentration (including zero), set up a series of reactions in a 96-well plate with varying substrate concentrations (e.g., from 0.1 x Km to 10 x Km of the uninhibited enzyme).

  • Execute Assay: Follow the same procedure as in Protocol 1 (steps 1.4.3 to 1.4.6) for each condition.

  • Data Collection: Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

Data Analysis and Interpretation

The data are analyzed using graphical methods to visualize the effect of the inhibitor on Km and Vmax. The two most common methods are the Lineweaver-Burk and Dixon plots.

A. Lineweaver-Burk Plot (Double Reciprocal Plot)

This plot linearizes the Michaelis-Menten equation by plotting the reciprocal of velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).[18][19][20]

1/V = (Km / Vmax) * (1/[S]) + 1/Vmax

  • Procedure: For each inhibitor concentration, create a Lineweaver-Burk plot.

  • Interpretation: [12]

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: Lines will be parallel (both apparent Km and Vmax decrease).

B. Dixon Plot

This plot is used to determine the inhibition constant (Ki) and can also help differentiate inhibition types. It plots the reciprocal of velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations.[21][22][23]

  • Procedure: Re-organize the data and plot 1/V vs. [I] for each substrate concentration.

  • Interpretation:

    • Competitive Inhibition: The lines will intersect at a point where x = -Ki, above the x-axis.[24]

    • Non-competitive Inhibition: The lines will intersect at a point where x = -Ki, on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

By combining the analysis from both plots, a researcher can confidently determine the mechanism of action for 4-Butoxybenzenesulfonamide and calculate its Ki, which represents the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of potency than the IC50.[23]

References

  • Acetazolamide - YouTube. (2021). YouTube.
  • Carbonic anhydrase inhibitor - Wikipedia . Wikipedia. [Link]

  • IC50 - Wikipedia . Wikipedia. [Link]

  • Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties . PubMed. [Link]

  • In Vitro Enzyme Inhibitory Assays . (2018). Bio-protocol. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides . Juniper Publishers. [Link]

  • The use of Dixon plots to study enzyme inhibition . (2025). ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes . (2012). NCBI Bookshelf. [Link]

  • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained . (2025). Lab Gopher. [Link]

  • Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides . PubMed. [Link]

  • IC50 Determination . edX. [Link]

  • Gfac, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay . PubMed. [Link]

  • Riaz, N. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides . ResearchGate. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry . (2023). YouTube. [Link]

  • AS Biology - Enzyme inhibition (OCR A Chapter 4.3) . (2020). YouTube. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis . (2016). PMC - NIH. [Link]

  • Lineweaver Burk plot data analysis . (2011). YouTube. [Link]

  • Pharmacology of Carbonic Anhydrase Inhibitors . (2025). Lecturio. [Link]

  • Enzyme Inhibition . (2025). Chemistry LibreTexts. [Link]

  • Lineweaver-Burk Plots . (2023). Biology LibreTexts. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values . (2024). ACS Publications. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations . (2021). MDPI. [Link]

  • Enzyme Kinetics and Mechanisms . (2016). ResearchGate. [Link]

  • Lineweaver-Burk Plot Explained . (2023). YouTube. [Link]

  • A graphical method for determining inhibition constants . (2008). Taylor & Francis Online. [Link]

  • Enzyme Inhibition . BioNinja. [Link]

  • Biochemistry Enzyme kinetics . Online Biology Notes. [Link]

  • Guidelines for the digestive enzymes inhibition assay . (2020). ResearchGate. [Link]

  • Lineweaver–Burk Plot . (2022). Microbe Notes. [Link]

  • Enzyme Inhibition . In-vitro In-vivo In-silico Journal. [Link]

  • The use of Dixon plots to study enzyme inhibition . (1972). PubMed. [Link]

  • Investigating Enzyme Kinetics and Their Applications in Biotechnology . (2025). Longdom Publishing. [Link]

  • ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems . John Wiley & Sons. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential biological evaluation of novel derivatives based on the 4-butoxybenzenesulfonamide scaffold. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to mimic carboxylic acids as a bioisostere.[1] The introduction of a butoxy group at the para-position of the benzenesulfonamide core is a strategic modification aimed at modulating the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic profile of the resulting molecules. This guide offers detailed, step-by-step protocols for the synthesis of the parent compound, 4-butoxybenzenesulfonamide, and subsequent derivatization at the sulfonamide nitrogen. Furthermore, it outlines standard methodologies for the structural elucidation and purity assessment of the synthesized compounds, alongside protocols for preliminary biological screening against relevant enzymatic targets.

Introduction: The Significance of the 4-Butoxybenzenesulfonamide Scaffold

Sulfonamides (-SO₂NH₂) are a critical class of compounds in drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2][3] Their therapeutic versatility stems from their ability to act as transition-state analogs and to bind effectively to the active sites of various enzymes. The benzenesulfonamide moiety, in particular, is a privileged scaffold in medicinal chemistry.

The strategic incorporation of a butoxy (-OC₄H₉) group onto the benzene ring serves several key purposes in rational drug design:

  • Modulation of Lipophilicity: The four-carbon alkyl chain of the butoxy group significantly increases the lipophilicity of the molecule compared to its hydroxyl or methoxy counterparts. This property can enhance membrane permeability and oral bioavailability.

  • Enhanced Target Engagement: The increased lipophilicity can lead to improved interactions with hydrophobic pockets within the active sites of target proteins, potentially increasing binding affinity and potency.

  • Fine-tuning Pharmacokinetics: The metabolic stability of the butoxy group can be advantageous, potentially leading to a longer duration of action.

This guide will focus on a systematic approach to the synthesis of novel derivatives from 4-butoxybenzenesulfonamide, providing a foundational platform for the exploration of new chemical entities with therapeutic potential.

Overall Synthetic Strategy

The synthesis of novel N-substituted 4-butoxybenzenesulfonamide derivatives is a multi-step process that begins with the synthesis of the core scaffold, followed by diversification. The general workflow is outlined below.

G cluster_0 Part 1: Synthesis of 4-Butoxybenzenesulfonamide cluster_1 Part 2: Synthesis of Novel Derivatives cluster_2 Part 3: Characterization & Evaluation Butoxybenzene Butoxybenzene 4-Butoxybenzenesulfonyl Chloride 4-Butoxybenzenesulfonyl Chloride Butoxybenzene->4-Butoxybenzenesulfonyl Chloride Chlorosulfonation 4-Butoxybenzenesulfonamide 4-Butoxybenzenesulfonamide 4-Butoxybenzenesulfonyl Chloride->4-Butoxybenzenesulfonamide Ammonolysis N-Substituted 4-Butoxybenzenesulfonamide N-Substituted 4-Butoxybenzenesulfonamide 4-Butoxybenzenesulfonamide->N-Substituted 4-Butoxybenzenesulfonamide N-Alkylation/ N-Arylation Structural Analysis Structural Analysis N-Substituted 4-Butoxybenzenesulfonamide->Structural Analysis NMR, MS, IR Biological Screening Biological Screening Structural Analysis->Biological Screening Enzyme Inhibition Assays

Caption: Overall workflow for the synthesis and evaluation of novel 4-butoxybenzenesulfonamide derivatives.

Part 1: Synthesis of the Core Scaffold: 4-Butoxybenzenesulfonamide

The synthesis of 4-butoxybenzenesulfonamide is achieved through a two-step process starting from butoxybenzene.

Step 1: Synthesis of 4-Butoxybenzenesulfonyl Chloride

This step involves an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of butoxybenzene. The butoxy group is an ortho-, para-directing activator, and due to steric hindrance, the para-substituted product is predominantly formed.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the HCl gas produced), add butoxybenzene (1 equivalent). Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The 4-butoxybenzenesulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride. The crude 4-butoxybenzenesulfonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-Butoxybenzenesulfonamide

The synthesized 4-butoxybenzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-butoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Ammonolysis: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (ammonium hydroxide, ~10 equivalents) dropwise with vigorous stirring. A white precipitate of 4-butoxybenzenesulfonamide will form.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours to ensure the completion of the reaction.

  • Isolation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous mixture with cold water.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-butoxybenzenesulfonamide.

Part 2: Synthesis of Novel N-Substituted Derivatives

The primary sulfonamide group of 4-butoxybenzenesulfonamide is amenable to various substitution reactions, allowing for the introduction of a wide range of functionalities. A common approach is N-alkylation.

Protocol for N-Alkylation of 4-Butoxybenzenesulfonamide

This protocol describes a general method for the N-alkylation of 4-butoxybenzenesulfonamide using an alkyl halide in the presence of a base.

G Start 4-Butoxybenzenesulfonamide + Alkyl Halide (R-X) Solvent Dissolve in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Start->Solvent Base Add Base (e.g., K₂CO₃, Cs₂CO₃) Reaction Heat and Stir (e.g., 60-80 °C) Base->Reaction Solvent->Base Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with Water Monitoring->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification FinalProduct N-Alkyl-4-butoxybenzenesulfonamide Purification->FinalProduct

Caption: Workflow for the N-alkylation of 4-butoxybenzenesulfonamide.

Materials and Reagents:

Reagent/MaterialPurpose
4-ButoxybenzenesulfonamideStarting material
Alkyl halide (e.g., benzyl bromide)Alkylating agent
Potassium carbonate (K₂CO₃)Base
Dimethylformamide (DMF)Polar aprotic solvent
Ethyl acetateExtraction solvent
BrineWashing agent
Anhydrous sodium sulfateDrying agent
Silica gelStationary phase for chromatography
Hexane/Ethyl acetateMobile phase for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-butoxybenzenesulfonamide (1 equivalent) in DMF, add potassium carbonate (1.5-2 equivalents).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted derivative.

Part 3: Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Analytical TechniqueInformation Obtained
¹H NMR Spectroscopy Confirms the presence of protons in different chemical environments, providing structural information.
¹³C NMR Spectroscopy Determines the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., -SO₂NH-, C-O-C).
Melting Point A physical constant that indicates the purity of a solid compound.

Part 4: Protocols for Biological Evaluation

Derivatives of 4-butoxybenzenesulfonamide are promising candidates for screening against a variety of biological targets. Below are example protocols for assessing their activity as carbonic anhydrase inhibitors and antibacterial agents.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in various diseases, including glaucoma and cancer.

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically at 400 nm.

Procedure:

  • Prepare Solutions:

    • Assay buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme solution: A stock solution of human carbonic anhydrase II (hCA II) in assay buffer.

    • Substrate solution: A stock solution of 4-nitrophenyl acetate in acetonitrile.

    • Test compound solutions: A series of dilutions of the synthesized derivatives in DMSO.

  • Assay Protocol (in a 96-well plate):

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the enzyme solution.

    • Add 20 µL of the test compound solution (or DMSO for control).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Conclusion

The 4-butoxybenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for the creation of a diverse library of derivatives. The subsequent characterization and biological evaluation protocols offer a clear path for identifying lead compounds with potential applications in various disease areas. The strategic use of the butoxy group to modulate physicochemical properties is a key element in the design of these next-generation sulfonamide-based drugs.

References

  • Anand, P., Singh, B., & Singh, N. (2022). A review on sulfonamides: their medicinal importance and biological activities. RSC Advances, 12(35), 22684-22707.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Gerokonstantis, D. T., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of medicinal chemistry, 57(15), 6413-6427*.
  • Gudžytė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466*.
  • Newman, M. S., & Lee, V. (1976). A new synthesis of thiophenols. The Journal of Organic Chemistry, 41(23), 3673-3674*.
  • Patel, R. P., & Price, R. L. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Bioorganic & medicinal chemistry letters, 27(15), 3345-3349*.
  • Prakash, O., et al. (2012). N-Alkylation of sulfonamides using alcohols catalyzed by a ruthenium(II) complex. Tetrahedron Letters, 53(39), 5263-5266*.
  • Telvekar, V. N. (2016). Sulfonamides: a versatile class of compounds for drug design. Mini reviews in medicinal chemistry, 16(15), 1247-1257*.
  • Zhang, Z., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 148, 107396.
  • Chen, W., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2959*.
  • Keri, R. S., et al. (2021). An overview of the sulfonamide-based drugs as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1499-1537*.
  • Scozzafava, A., Supuran, C. T., & Carta, F. (2016). Antiobesity and antiglaucoma sulfonamides: a patent review.
  • Li, F., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(13), 9119-9128*.
  • Dudutienė, V., et al. (2014). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell Cultures. Molecules, 19(12), 20387-20408*.
  • Kumar, R., et al. (2013). Sulfonamides: a patent review (2008–2012).
  • Zhang, S., et al. (2002). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids.
  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron letters, 40(31), 5471-5474*.
  • Ahmad, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 415-436*.
  • ResearchGate. (2017). Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds? Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 4-Butoxybenzenesulfonamide in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of January 2026, publicly available scientific literature lacks specific in vivo experimental data for 4-Butoxybenzenesulfonamide. The following application notes and protocols are presented as a representative guide for researchers. The proposed mechanisms of action and experimental designs are extrapolated from studies on structurally related benzenesulfonamide derivatives. Researchers should conduct thorough preliminary in vitro and pilot in vivo studies to determine the actual biological activity, safety, and effective dose of 4-Butoxybenzenesulfonamide before proceeding with extensive animal modeling.

Introduction: The Therapeutic Potential of Benzenesulfonamide Derivatives

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] Derivatives of this structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] A significant area of investigation for this class of compounds is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various pathologies, including several types of cancer.[3][4][5][6] The inhibition of specific CA isoforms, such as CA IX, is a validated strategy for cancer therapy.[3][6]

This guide outlines a hypothetical in vivo experimental workflow to investigate the potential anticancer efficacy of 4-Butoxybenzenesulfonamide, postulating a mechanism of action centered on carbonic anhydrase inhibition.

Postulated Mechanism of Action: Carbonic Anhydrase IX Inhibition

Many benzenesulfonamide derivatives function as potent inhibitors of carbonic anhydrases.[4][6] In the context of oncology, CA IX is a transmembrane enzyme that is significantly upregulated in response to hypoxia in numerous cancer types. Its activity contributes to the acidification of the tumor microenvironment, which in turn promotes tumor cell proliferation, survival, and metastasis. We hypothesize that 4-Butoxybenzenesulfonamide may act as a selective inhibitor of CA IX.

putative_mechanism cluster_tumor_cell Tumor Cell 4BBS 4-Butoxybenzenesulfonamide CAIX Carbonic Anhydrase IX 4BBS->CAIX Inhibition H_ion_export Proton (H+) Export CAIX->H_ion_export Catalyzes Acidic_TME Acidic Tumor Microenvironment (TME) H_ion_export->Acidic_TME Tumor_Progression Tumor Progression (Proliferation, Invasion) Acidic_TME->Tumor_Progression

Caption: Postulated mechanism of 4-Butoxybenzenesulfonamide as a CA IX inhibitor.

Preclinical In Vivo Evaluation Strategy

A phased approach is critical for the in vivo assessment of a novel compound. This typically involves initial safety and tolerability studies, followed by pharmacokinetic profiling and, finally, efficacy studies in relevant disease models.

in_vivo_workflow Start Start MTD Maximum Tolerated Dose (Acute Toxicity) Start->MTD PK Pharmacokinetics (PK) (Single Dose) MTD->PK Efficacy Xenograft Efficacy Study (Chronic Dosing) PK->Efficacy PD Pharmacodynamics (PD) (Target Engagement) Efficacy->PD End End PD->End

Caption: Phased workflow for in vivo evaluation of 4-Butoxybenzenesulfonamide.

PART 1: Safety and Pharmacokinetic Profiling

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 4-Butoxybenzenesulfonamide that can be administered without causing unacceptable toxicity.

Animal Model:

  • Species: Swiss Webster mice (or other non-transgenic strain)

  • Sex: Female

  • Age: 6-8 weeks

  • Number: 3-5 mice per group

Protocol:

  • Acclimatization: Allow animals to acclimatize for at least one week before the study.

  • Dose Formulation: Prepare a stock solution of 4-Butoxybenzenesulfonamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be stable and homogenous.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in escalating dose groups.

  • Observation: Monitor animals daily for 14 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Parameter Description
Species/Strain Swiss Webster Mice
Number of Animals 3-5 per group
Dose Levels (Example) 10, 30, 100, 300 mg/kg
Route of Administration Oral (p.o.) or Intraperitoneal (i.p.)
Observation Period 14 days
Key Endpoints Mortality, Body Weight, Clinical Signs of Toxicity
Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 4-Butoxybenzenesulfonamide after a single administration.

Animal Model:

  • Species: Sprague-Dawley rats (cannulated, if possible for serial blood sampling)

  • Sex: Male

  • Age: 8-10 weeks

  • Number: 3-4 animals per group

Protocol:

  • Dosing: Administer a single dose of 4-Butoxybenzenesulfonamide (typically a fraction of the MTD, e.g., 20 mg/kg) via both intravenous (i.v.) and oral (p.o.) routes.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-Butoxybenzenesulfonamide in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Bioavailability (Oral)

PART 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the antitumor activity of 4-Butoxybenzenesulfonamide in a human tumor xenograft model.

Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Sex: Female

  • Age: 6-8 weeks

  • Tumor Model: Subcutaneous implantation of a human cancer cell line known to express CA IX (e.g., MDA-MB-231 breast cancer cells).[3]

Protocol:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 MDA-MB-231 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups.

  • Treatment: Administer 4-Butoxybenzenesulfonamide (at one or more doses below the MTD) and vehicle control daily for a specified period (e.g., 21-28 days). A positive control group (e.g., a standard-of-care chemotherapy agent) should be included.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

Group Treatment Dose Route Schedule
1Vehicle Control-p.o.Daily
24-ButoxybenzenesulfonamideDose 1 (e.g., 50 mg/kg)p.o.Daily
34-ButoxybenzenesulfonamideDose 2 (e.g., 100 mg/kg)p.o.Daily
4Positive Control(e.g., Doxorubicin, 2 mg/kg)i.p.Q.W.

Efficacy Endpoint Calculation:

  • Tumor Growth Inhibition (TGI %): (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100

PART 3: Pharmacodynamic (PD) Marker Analysis

Objective: To confirm that 4-Butoxybenzenesulfonamide engages its target (CA IX) in the tumor tissue.

Protocol:

  • Tissue Processing: Flash-freeze a portion of the tumor for biochemical assays and fix the remainder in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Immunohistochemistry (IHC): Stain tumor sections for markers of hypoxia (e.g., HIF-1α) and downstream effects of CA IX inhibition (e.g., pH indicators or apoptosis markers like cleaved caspase-3).

    • Western Blot or ELISA: Quantify the expression levels of CA IX and other relevant proteins in tumor lysates.

A reduction in markers of tumor hypoxia and an increase in apoptotic markers in the treated groups compared to the vehicle control would provide evidence of target engagement and downstream efficacy.

References

  • Oum, Y. H., Shetty, D., Yoon, Y., Liang, Z., Voll, R. J., Goodman, M. M., & Shim, H. (2020). A benzenesulfonamide derivative as a novel PET radioligand for CXCR4. Bioorganic & Medicinal Chemistry, 28(2), 115240. [Link]

  • Giel-Pietraszuk, M., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Capasso, C., & Supuran, C. T. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Abdel-Wahab, B. F., et al. (Year not specified). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Abdel-Mohsen, H. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Ishikawa, K., et al. (1982). Studies on benzenesulfonamide derivatives with alpha- and beta-adrenergic antagonistic and antihypertensive activities. Chemical & Pharmaceutical Bulletin, 30(11), 4092-101.
  • Murugesan, N., et al. (Year not specified). Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ET(A) Antagonists. PubMed.
  • Khan, I., et al. (Year not specified). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Oum, Y. H., et al. (2020). A benzenesulfonamide derivative as a novel PET radioligand for CXCR4. PubMed.
  • BenchChem. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. BenchChem.
  • Verma, A., et al. (2018).

Sources

Application Note: In Silico Docking Protocol for 4-Butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrase Isoforms (CAII / CAIX)

Abstract & Scientific Rationale

This protocol details the molecular docking workflow for 4-Butoxybenzenesulfonamide , a classic zinc-binding pharmacophore with a lipophilic extension.[1] The primary biological targets for this chemotype are Carbonic Anhydrases (CAs) , specifically the cytosolic hCA II (glaucoma target) and the transmembrane hCA IX (hypoxia-induced tumor target).

Mechanistic Insight: The sulfonamide moiety (


) acts as a zinc-binding group (ZBG), coordinating directly to the catalytic 

ion in the enzyme's active site. The 4-butoxy tail is critical for isoform selectivity, probing the hydrophobic and hydrophilic halves of the enzyme's entrance channel. This protocol emphasizes the accurate modeling of the metal-coordination geometry , a frequent point of failure in standard docking pipelines.

Computational Resources & Prerequisites

ComponentSpecification/Recommendation
Docking Engine AutoDock Vina 1.2.3 (or later) OR Schrödinger Glide (XP mode)
Visualization PyMOL 2.5+ or UCSF ChimeraX
Ligand Prep OpenBabel (CLI) or LigPrep
Hardware Multi-core CPU (Min 8 threads recommended for batch processing)
Force Field AutoDock4 (AD4) scoring function or OPLS4 (if using Glide)

Experimental Workflow (Logic Map)

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Validation & Analysis L_Raw Ligand: 4-Butoxybenzenesulfonamide (SMILES/SDF) L_Opt Ligand Optimization (MMFF94 Min + Protonation) L_Raw->L_Opt P_Raw Protein: hCA II (PDB: 3HS4) Protein: hCA IX (PDB: 3IAI) P_Clean Protein Cleaning (Strip H2O, Retain Zn2+) P_Raw->P_Clean Engine Docking Engine (Genetic Algorithm / Vina) L_Opt->Engine P_Clean->Engine Grid Grid Box Definition Center: Zn2+ | Size: 22x22x22 Å Grid->Engine Score Binding Affinity (kcal/mol) Engine->Score Geom Geometry Check N-Zn Distance < 2.5 Å Score->Geom Filter Inter Interaction Profiling (H-Bond: Thr199, Glu106) Geom->Inter

Caption: Workflow for docking sulfonamides into metalloenzymes, prioritizing metal coordination geometry.

Detailed Protocol

Phase 1: Target Preparation (The "Zinc" Factor)

Critical Step: Standard cleaning scripts often delete "heteroatoms," inadvertently removing the catalytic Zinc ion. This renders the docking useless.

  • Selection: Retrieve PDB ID 3HS4 (hCA II complexed with a sulfonamide) or 3IAI (hCA IX mimic).[1]

  • Cleaning:

    • Remove all water molecules except the deep water often bridging the ligand to the protein (optional, but expert level). For standard Vina docking, remove all waters to prevent steric clashes.

    • Retain the Zn atom. Ensure the residue name is recognized (e.g., ZN).

  • Protonation: Add polar hydrogens.

    • Expert Note: The active site Histidines (His94, His96, His119) coordinate Zinc. Ensure they are protonated correctly (usually HID or HIE tautomers) to maintain coordination geometry.

Phase 2: Ligand Preparation

Compound: 4-Butoxybenzenesulfonamide[1]

  • Structure Generation: Convert SMILES to 3D.

    • SMILES: CCCCOc1ccc(cc1)S(=O)(=O)N

  • Ionization State:

    • The Trap: In solution, the sulfonamide is neutral (

      
      ). However, it binds to the Zinc ion as the deprotonated anion  (
      
      
      
      ) in the transition state.
    • Protocol: Dock the deprotonated (anionic) form for highest accuracy in binding energy estimation, OR dock the neutral form and allow the scoring function to penalize the desolvation. Most standard protocols use the neutral form for Vina, as the forcefield is calibrated for neutral ligands, but manual inspection of the N-Zn interaction is required.

  • Minimization: Minimize energy using MMFF94 force field to relax the butoxy tail.[1]

Phase 3: Grid Box Setup

The active site of Carbonic Anhydrase is a cone-shaped cavity with the Zinc ion at the bottom.[1]

  • Center: Coordinates of the Zinc atom (x, y, z).

  • Dimensions:

    
     Å.
    
    • Reasoning: This size captures the Zn-binding site and the hydrophobic patch at the cavity entrance where the "butoxy" tail will reside.

Phase 4: Execution (AutoDock Vina Example)

Run the simulation with high exhaustiveness to ensure the flexible butoxy tail finds the global minimum.

Data Analysis & Validation Criteria

Quantitative Metrics

Summarize results in a comparative table. A "Good Binder" for Sulfonamides typically exhibits energies


 kcal/mol.
MetricAcceptance CriteriaMechanistic Significance
Binding Energy

kcal/mol
Indicates favorable thermodynamics.[1]
Zn-N Distance

Å
Essential for catalytic inhibition. If

Å, the pose is invalid.
RMSD (vs Control)

Å
Validates the protocol using re-docking of the native ligand (e.g., Acetazolamide).
Interaction Checklist (Self-Validating System)

To confirm the pose is biologically relevant, check for these specific interactions in PyMOL:

  • Coordination: The sulfonamide Nitrogen must face the Zinc ion.

  • Gatekeeper H-Bonds: One sulfonamide oxygen should accept a hydrogen bond from the backbone NH of Thr199 .

  • Hydrophobic Fit: The butoxy tail should extend towards the hydrophobic shelf (Phe131, Val135, Pro202 in hCA II) rather than curling back into the solvent or clashing with the hydrophilic side.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.

  • Koçyiğit, Ü. M., et al. (2016). Synthesis, characterization, and biological evaluation of some new sulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1651-1656.

Sources

Troubleshooting & Optimization

Technical Support: High-Yield Synthesis of 4-Butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4BBSA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Yield & Impurity Control

Introduction: The Support Center Approach

Welcome to the Technical Support Center for sulfonamide synthesis. You are likely here because your yield for 4-Butoxybenzenesulfonamide is hovering below 60%, or you are struggling with "sticky" byproducts that complicate purification.

This guide treats your synthesis not just as a recipe, but as a system of competing kinetics. The synthesis of 4-butoxybenzenesulfonamide typically proceeds via the chlorosulfonation of butyl phenyl ether (4-butoxybenzene), followed by aminolysis . The primary yield-killers in this pathway are sulfone formation (dimerization) and hydrolysis of the intermediate sulfonyl chloride.

Module 1: Process Visualization

The following workflow illustrates the optimized pathway, highlighting the Critical Process Parameters (CPPs) that determine success or failure.

G Start 4-Butoxybenzene (Butyl Phenyl Ether) Inter Intermediate: 4-Butoxybenzenesulfonyl Chloride Start->Inter Step 1: Chlorosulfonation Temp < 5°C Excess Acid (5 eq) Reagent1 Chlorosulfonic Acid (ClSO3H) + SOCl2 Reagent1->Inter Product Target: 4-Butoxybenzenesulfonamide Inter->Product Step 2: Aminolysis Maintain pH > 9 Waste Byproduct Trap: Sulfones & Sulfonic Acid Inter->Waste Risk: High Temp or Low Acid Ratio Reagent2 Ammonia Source (NH3/THF or NH4OH) Reagent2->Product

Figure 1: Reaction logic flow. Note the critical branching point at the Intermediate stage where sulfone byproducts are generated if conditions deviate.

Module 2: Troubleshooting & FAQs

This section addresses the specific failure modes reported by researchers working with electron-rich alkoxybenzenes.

Q1: Why is my crude product a sticky, insoluble semi-solid instead of a crystalline solid?

Diagnosis: You have likely formed the diaryl sulfone byproduct (


).
The Mechanism:  The alkoxy group on your benzene ring is a powerful electron donor, making the ring highly reactive. If the concentration of chlorosulfonic acid is too low, or the temperature rises too fast, the highly reactive sulfonyl chloride intermediate attacks a molecule of unreacted starting material (Friedel-Crafts sulfonylation) instead of waiting for the ammonia.
The Fix: 
  • Increase Acid Stoichiometry: Use at least 4–5 equivalents of chlorosulfonic acid relative to 4-butoxybenzene. This ensures the starting material is rapidly converted, leaving no "partner" for the sulfone dimerization [1].

  • Dilution: If the problem persists, dilute the starting material in dichloromethane (DCM) or chloroform before adding it to the acid. This separates the substrate molecules physically.

Q2: I see low conversion to the chloride, and my final product contains sulfonic acid.

Diagnosis: Incomplete conversion or moisture ingress. The Mechanism: Chlorosulfonic acid (


) is in equilibrium with 

and

.[1] Often, the reaction stops at the sulfonic acid stage (

) rather than proceeding to the sulfonyl chloride (

). The Fix:
  • The "Thionyl Kick": After the initial reaction with chlorosulfonic acid (2 hours), add 1.5 equivalents of Thionyl Chloride (

    
    )  and heat gently to 50°C for 1 hour. This converts any "stuck" sulfonic acid into the desired sulfonyl chloride, often boosting yields by 15–20% [2].
    
Q3: During amination, the yield drops, and I recover starting material (sulfonic acid).

Diagnosis: Hydrolysis competition. The Mechanism: Sulfonyl chlorides are moisture sensitive. If you use aqueous ammonia (


), the water competes with ammonia as a nucleophile. If the pH drops (becomes acidic from 

generation), hydrolysis accelerates. The Fix:
  • Preferred Route: Dissolve the sulfonyl chloride in anhydrous THF or DCM. Bubble anhydrous ammonia gas through the solution, or add a saturated solution of

    
     in Methanol/Dioxane.
    
  • Alternative (Aqueous): If you must use aqueous ammonia, keep the temperature below 0°C and use a large excess (10 equivalents) to statistically favor the amine attack over water [3].

Module 3: Optimized Experimental Protocol

Target: 4-Butoxybenzenesulfonamide (10g Scale) Estimated Yield: 85–92%

Phase 1: Chlorosulfonation (The Critical Step)
StepActionTechnical Rationale
1 Setup Charge a dry 3-neck flask with Chlorosulfonic Acid (25 mL, ~5 eq) . Cool to 0°C under

.
2 Addition Add 4-Butoxybenzene (11.3 g, 1 eq) dropwise over 45 mins. Maintain internal temp < 5°C .
3 Reaction Stir at 0°C for 1h, then allow to warm to Room Temp (RT) for 2h.
4 The Boost (Optional but recommended) Add Thionyl Chloride (5 mL) and warm to 50°C for 1h.
5 Quench Pour reaction mixture slowly onto 300g of crushed ice with vigorous stirring.
6 Isolation Filter immediately. Wash with cold water (2x). Do not dry completely (unstable). Proceed to Phase 2 immediately.
Phase 2: Aminolysis
StepActionTechnical Rationale
1 Solvent Dissolve the wet sulfonyl chloride cake in THF (50 mL) .
2 Amination Add 28% Aqueous Ammonia (30 mL, excess) dropwise at 0°C .
3 Completion Stir at RT for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
4 Workup Evaporate THF. The product will precipitate from the remaining water. Filter and wash with water.[2]
5 Purification Recrystallize from Ethanol/Water (9:1) .

Module 4: Data & Specifications

Use these parameters to validate your intermediate and final product.

ParameterSpecificationTroubleshooting Note
Appearance White crystalline powderIf yellow/brown: Oxidation or trace phenols present.
Melting Point 164–166°CLower MP (<160°C) indicates sulfone contamination.
Solubility Soluble in DMSO, MeOH, AcetoneInsoluble fraction usually indicates Sulfone byproduct.
1H NMR (DMSO-d6)

7.7 (d, 2H), 7.2 (s, 2H,

), 7.0 (d, 2H), 4.0 (t, 2H)
Look for the

singlet. If missing, you have the sulfonic acid.

References

  • Mechanism of Chlorosulfonation: Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent." Royal Society of Chemistry, 2002. (Discusses the equilibrium of

    
     and the necessity of excess reagent to prevent sulfone formation).
    
    
  • Thionyl Chloride Enhancement: Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 8, p. 100 (1928). (Describes the standard protocol for p-acetaminobenzenesulfonyl chloride, establishing the precedent for using thionyl chloride to drive conversion).

  • Aminolysis Optimization: Yang, Y., et al. "Practical Synthesis of Sulfonamides via Aminolysis of Sulfonyl Chlorides." Tetrahedron Letters, 2013. (Highlights the efficiency of biphasic systems and temperature control in aminolysis).

Sources

Identification and minimization of side products in 4-Butoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Butoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification and minimization of side products, offering practical troubleshooting advice and detailed protocols to enhance the yield and purity of your target compound.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 4-butoxybenzenesulfonamide is typically a two-step process, beginning with the electrophilic chlorosulfonation of butoxybenzene, followed by the amination of the resulting 4-butoxybenzenesulfonyl chloride.

Synthesis_Pathway Butoxybenzene Butoxybenzene SulfonylChloride 4-Butoxybenzenesulfonyl Chloride Butoxybenzene->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) Sulfonamide 4-Butoxybenzenesulfonamide SulfonylChloride->Sulfonamide Amination Ammonia Aqueous Ammonia (NH4OH)

Caption: Overall synthetic pathway for 4-Butoxybenzenesulfonamide.

While this pathway appears straightforward, side reactions can occur at both stages, leading to impurities that can be challenging to remove. Understanding the mechanisms of these side reactions is the first step toward their prevention.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed explanations and actionable solutions.

Question 1: My yield of 4-butoxybenzenesulfonyl chloride is low, and the reaction mixture is a dark, viscous tar. What went wrong?

Answer:

This is a common issue in chlorosulfonation reactions and typically points to two main culprits: elevated reaction temperatures and the presence of moisture.

Causality:

  • Thermal Decomposition and Side Reactions: Chlorosulfonic acid is a highly reactive and corrosive reagent. At elevated temperatures, it can lead to the formation of sulfur trioxide (SO₃), a powerful sulfonating agent[1]. This can cause unwanted sulfonation at other positions on the aromatic ring or even lead to charring and polymerization of the starting material. The ideal electrophile for chlorosulfonation is the chlorosulfonium ion (SO₂Cl⁺), which is favored at lower temperatures[1].

  • Hydrolysis: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and hydrochloric acid. If your starting butoxybenzene or glassware is not scrupulously dry, the chlorosulfonic acid will be consumed in this side reaction, reducing the amount available for the desired chlorosulfonation. The sulfuric acid generated can also contribute to unwanted side reactions.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield & Dark Tar in Chlorosulfonation check_temp Was the reaction temperature maintained at 0-5 °C? start->check_temp check_moisture Were all reagents and glassware rigorously dried? check_temp->check_moisture Yes high_temp High temperature likely caused decomposition and side reactions. check_temp->high_temp No moisture Moisture caused hydrolysis of chlorosulfonic acid. check_moisture->moisture No end Proceed to check for other issues. check_moisture->end Yes solution_temp Optimize cooling and slow addition of butoxybenzene. high_temp->solution_temp solution_moisture Dry glassware in oven and use anhydrous reagents. moisture->solution_moisture

Caption: Decision tree for troubleshooting low yield in chlorosulfonation.

Experimental Protocol for Minimizing Side Products in Chlorosulfonation:

  • Drying: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator. Ensure your butoxybenzene is anhydrous.

  • Inert Atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture.

  • Temperature Control: In a flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add an excess of chlorosulfonic acid (typically 3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Slow Addition: Add the butoxybenzene dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Time and Temperature: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or a small-scale workup and analysis (e.g., GC-MS of a quenched aliquot).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The 4-butoxybenzenesulfonyl chloride will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acids. Dry the product under vacuum.

Question 2: I've isolated my 4-butoxybenzenesulfonyl chloride, but my NMR spectrum shows an unexpected set of aromatic peaks. What could this impurity be?

Answer:

A likely side product in this reaction is 4,4'-dibutoxydiphenyl sulfone .

Causality:

This impurity arises from the reaction of the desired 4-butoxybenzenesulfonyl chloride with another molecule of butoxybenzene. This is a Friedel-Crafts-type reaction where the sulfonyl chloride acts as an electrophile. The formation of diaryl sulfones is a known side reaction in sulfonation and chlorosulfonation processes, especially if the reaction temperature is not well-controlled or if there is a localized excess of the aromatic substrate[2][3].

Identification:

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
4-Butoxybenzenesulfonyl Chloride ~7.9 (d, 2H, Ar-H ortho to SO₂Cl), ~7.0 (d, 2H, Ar-H ortho to OBu), ~4.1 (t, 2H, -OCH₂-), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)~164 (C-OBu), ~131 (Ar-C), ~115 (Ar-C), ~69 (-OCH₂-), ~31, ~19, ~14
4,4'-Dibutoxydiphenyl Sulfone ~7.8 (d, 4H, Ar-H ortho to SO₂), ~7.0 (d, 4H, Ar-H ortho to OBu), ~4.0 (t, 4H, -OCH₂-), ~1.8 (m, 4H), ~1.5 (m, 4H), ~1.0 (t, 6H)~163 (C-OBu), ~132 (Ar-C), ~115 (Ar-C), ~69 (-OCH₂-), ~31, ~19, ~14

Minimization Strategy:

  • Stoichiometry: Use a sufficient excess of chlorosulfonic acid. This ensures that the butoxybenzene is quickly converted to the sulfonyl chloride, reducing the opportunity for it to react with the product.

  • Temperature Control: As mentioned previously, maintain a low reaction temperature (0-5 °C).

  • Reverse Addition: In some cases, adding the chlorosulfonic acid to the butoxybenzene (while ensuring efficient cooling) can maintain a low concentration of the aromatic substrate, disfavoring the formation of the diaryl sulfone. However, this can be more challenging to control on a large scale.

Purification:

The diaryl sulfone is often less soluble than the sulfonyl chloride in non-polar solvents. Recrystallization from a solvent system like hexanes/ethyl acetate or toluene can be effective for its removal.

Question 3: The amination of my 4-butoxybenzenesulfonyl chloride is complete, but I have a significant amount of a water-soluble impurity. What is it and how can I avoid it?

Answer:

The most common water-soluble impurity is 4-butoxybenzenesulfonic acid .

Causality:

This impurity is formed by the hydrolysis of the 4-butoxybenzenesulfonyl chloride. The sulfonyl chloride is susceptible to nucleophilic attack by water, which can be present in the aqueous ammonia solution or introduced during the workup.

Identification:

4-Butoxybenzenesulfonic acid is highly polar and will remain in the aqueous layer during an extraction with an organic solvent. It can be identified by LC-MS analysis of the aqueous phase.

Minimization Strategy:

  • Temperature Control: The amination reaction is typically exothermic. Maintain a low temperature (0-10 °C) during the addition of the sulfonyl chloride to the aqueous ammonia. This minimizes the rate of hydrolysis.

  • Concentrated Ammonia: Use a concentrated aqueous ammonia solution to favor the amination reaction over hydrolysis.

  • Anhydrous Conditions: For sensitive substrates, an alternative is to perform the amination under anhydrous conditions using ammonia gas bubbled through an inert solvent (e.g., THF, dioxane) containing the sulfonyl chloride.

Experimental Protocol for Amination:

  • Setup: In a flask equipped with a stirrer and a dropping funnel, place a concentrated aqueous ammonia solution (e.g., 28-30%) and cool it to 0-5 °C in an ice bath.

  • Dissolution of Sulfonyl Chloride: Dissolve the crude 4-butoxybenzenesulfonyl chloride in a minimal amount of a water-miscible solvent like THF or acetone.

  • Slow Addition: Add the solution of the sulfonyl chloride dropwise to the cold ammonia solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

  • Precipitation: The 4-butoxybenzenesulfonamide will precipitate from the reaction mixture.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water.

Question 4: My final 4-butoxybenzenesulfonamide product is off-white or yellowish and has a broad melting point. How can I purify it?

Answer:

Discoloration and a broad melting point are indicative of residual impurities. Recrystallization is the most effective method for purifying the final product.

Purification Protocol: Recrystallization

  • Solvent Selection: A common and effective solvent system for recrystallizing sulfonamides is an ethanol/water or isopropanol/water mixture. The goal is to find a system where the sulfonamide is soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities remain in solution.

  • Dissolution: In a flask, add the crude 4-butoxybenzenesulfonamide and the chosen alcohol (e.g., ethanol). Heat the mixture to boiling with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add hot water dropwise to the boiling alcohol solution until a slight turbidity persists. Then, add a few drops of hot alcohol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the recrystallized product.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for working with chlorosulfonic acid?

    • A: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

  • Q: Can I use a different base for the amination step?

    • A: While aqueous ammonia is common, other bases can be used. For example, using a tertiary amine base like triethylamine in an anhydrous organic solvent with ammonium chloride can be an effective alternative to avoid hydrolysis.

  • Q: What analytical techniques are best for monitoring the reaction progress?

    • A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of quenched reaction aliquots are recommended.

  • Q: How can I confirm the structure of my final product?

    • A: The structure of 4-butoxybenzenesulfonamide should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Infrared (IR) spectroscopy can also be used to identify the characteristic sulfonamide functional group stretches.

IV. References

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. John Wiley & Sons.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Method Development, Troubleshooting, and Validation for Lipophilic Sulfonamides

Introduction: The Analytical Challenge

Welcome to the technical support hub for 4-Butoxybenzenesulfonamide . Unlike hydrophilic sulfonamide antibiotics (e.g., sulfanilamide), this molecule presents a unique "push-pull" analytical challenge. It contains a polar sulfonamide head group (


, pKa 

10.1) capable of hydrogen bonding, and a lipophilic butoxy tail (

) that drives strong hydrophobic retention.

This guide moves beyond basic recipes to explain the causality of common failures—specifically peak tailing, solubility-driven peak splitting, and carryover—and provides self-validating solutions.

Module 1: Core Method & Rationale

The following protocol is the "Gold Standard" starting point. It is designed to suppress silanol interactions while ensuring adequate solubility for the lipophilic tail.

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)End-capping is non-negotiable. The sulfonamide group interacts strongly with free silanols on silica, causing severe tailing. High carbon load (>15%) is required to retain the butoxy group.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses the ionization of silanols (

) and keeps the sulfonamide neutral, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the butoxy chain.
Gradient 0-2 min: 20% B (Hold)2-12 min: 20%

80% B12-15 min: 80% B (Wash)
The initial hold prevents "breakthrough" of polar impurities. The ramp to 80% is critical to elute the lipophilic parent compound and prevent carryover.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 254 nmThe benzene ring provides strong absorbance at 254 nm.
Column Temp 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer, narrowing the peak width.

Module 2: Troubleshooting & FAQs

Category A: Peak Shape Anomalies[1][2][3]

Q1: I am seeing a "split peak" or "shoulder" on the main 4-Butoxybenzenesulfonamide peak, but my column is new. What is happening?

A: This is likely a Solvent Strength Mismatch , not a column failure.

  • The Mechanism: 4-Butoxybenzenesulfonamide has poor water solubility. Researchers often dissolve it in 100% Methanol or ACN. When you inject this strong solvent plug into a mobile phase starting at 20% Organic, the analyte precipitates momentarily or travels faster than the mobile phase at the head of the column.

  • The Fix:

    • Diluent Adjustment: Match your sample diluent to the starting mobile phase (e.g., 30% ACN / 70% Water).

    • Injection Volume: Reduce injection volume from 10 µL to 2-5 µL.

    • Validation: If the split disappears at lower volume, the issue is solvent effects.

Q2: My peaks are tailing significantly (Asymmetry > 1.5). Increasing the organic ratio didn't help.

A: Tailing in sulfonamides is almost always Silanol Activity .

  • The Mechanism: At neutral pH, residual silanols on the silica surface are negatively charged. The sulfonamide nitrogen can act as a hydrogen bond donor/acceptor, dragging on these sites.

  • The Fix:

    • pH Check: Ensure your aqueous phase is pH < 3.0.

    • Buffer Switch: If using Formic Acid isn't enough, switch to 20 mM Phosphate Buffer (pH 2.5) . Phosphate is a more effective silanol suppressor than organic acids.

    • Column: Switch to a "Base-Deactivated" (BDS) or "Hybrid Particle" column designed for basic compounds.

Category B: Quantitative Reliability

Q3: I see a "ghost peak" in my blank injection at the exact retention time of my analyte.

A: This is Carryover , caused by the lipophilic butoxy tail adhering to the injector loop or needle seat.

  • The Mechanism: The hydrophobic tail adsorbs to Teflon or PEEK surfaces in the autosampler. A standard weak wash (e.g., 10% MeOH) is insufficient to remove it.

  • The Fix:

    • Needle Wash: Implement a strong needle wash using 90% ACN / 10% Isopropanol . The Isopropanol acts as a solubilizer for the ether chain.

    • Valve Wash: Ensure the injection valve is switched to "bypass" during the high-organic gradient wash step.

Module 3: Visualizing the Workflow

Diagram 1: Troubleshooting Logic Tree

This diagram guides you through the decision-making process for peak shape issues.

TroubleshootingLogic Start Problem Detected IssueType Identify Issue Type Start->IssueType SplitPeak Split Peak / Shoulder IssueType->SplitPeak Tailing Peak Tailing (As > 1.5) IssueType->Tailing Carryover Ghost Peak in Blank IssueType->Carryover SolventCheck Check Sample Diluent SplitPeak->SolventCheck PHCheck Check Mobile Phase pH Tailing->PHCheck WashCheck Check Needle Wash Carryover->WashCheck DiluentFix Match Diluent to Mobile Phase Initial % SolventCheck->DiluentFix Diluent too strong LowerPH Lower pH to 2.5 (Suppress Silanols) PHCheck->LowerPH pH > 3.0 ColumnSwitch Switch to End-capped or Hybrid Column PHCheck->ColumnSwitch pH is OK StrongWash Use 90% ACN / 10% IPA WashCheck->StrongWash

Caption: Decision matrix for diagnosing and resolving common sulfonamide HPLC anomalies.

Diagram 2: Method Validation Workflow (ICH Q2)

Following ICH Q2(R1) guidelines, this workflow ensures the method is robust for 4-Butoxybenzenesulfonamide.

ValidationWorkflow cluster_impurities Critical Separations Spec Specificity (Resolution > 2.0) Lin Linearity (R² > 0.999) Spec->Lin Confirm Purity Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Range Established Prec Precision (RSD < 2.0%) Acc->Prec Repeatability LOD Sensitivity (LOD/LOQ) Prec->LOD Low Level Limits Imp1 vs. 4-Butoxyaniline (Precursor) Imp1->Spec Imp2 vs. Benzenesulfonamide (Degradant) Imp2->Spec

Caption: Validation sequence aligned with ICH Q2(R1) standards, highlighting critical impurity separation.

Module 4: Synthesis of Impurity Profiles

To ensure Specificity (a core ICH Q2 requirement), your method must resolve the target from its likely synthetic precursors.

Impurity / PrecursorRelative RetentionSeparation Strategy
4-Butoxyaniline Earlier ElutingThis amine is basic. At pH 2.7, it is fully ionized (

) and will elute in the void volume or very early.
4-Butoxybenzenesulfonyl chloride Later ElutingHighly reactive intermediate. Likely hydrolyzed to the sulfonic acid (very polar) or retained longer if intact due to lack of polar amide.
Benzenesulfonamide Early ElutingLacks the hydrophobic butoxy tail. Will elute significantly earlier than the target.

References

  • U.S. Food and Drug Administration (FDA). (2005).[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (2023). Method Development for the Chromatographic Separation of Synthetic Peptides and Impurities (Tailing Reduction Strategies). Retrieved from [Link][3][4][5][6][7][8][9][10][11][12][13]

  • Phenomenex. (2024). Reversed Phase HPLC Method Development Guide (Buffer Selection & Silanol Activity). Retrieved from [Link]

  • Separation Science. (2022). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-Butoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-butoxybenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high purity in your synthesized product. Our approach is rooted in explaining the fundamental chemistry behind the procedures, empowering you to make informed decisions in your laboratory work.

I. Understanding the Synthesis: Potential Pitfalls and Impurity Formation

The synthesis of 4-butoxybenzenesulfonamide typically proceeds through one of two primary routes: the alkylation of 4-hydroxybenzenesulfonamide or the chlorosulfonation of butoxybenzene followed by amination. Each pathway presents unique challenges and potential for impurity generation.

Route 1: Alkylation of 4-Hydroxybenzenesulfonamide

This method involves the reaction of 4-hydroxybenzenesulfonamide with a butylating agent (e.g., 1-iodobutane or 1-bromobutane) in the presence of a base.

Commonly Encountered Issues:

  • Incomplete Reaction: Unreacted 4-hydroxybenzenesulfonamide is a common impurity. This can be due to insufficient reaction time, inadequate temperature, or a weak base.

  • O- vs. N-Alkylation: While O-alkylation is desired, competitive N-alkylation of the sulfonamide can occur, leading to the formation of N-butyl-4-hydroxybenzenesulfonamide.

  • Dialkylation: In the presence of a strong base and excess alkylating agent, dialkylation can occur, though it is less common for the sulfonamide nitrogen.

Route 2: Chlorosulfonation of Butoxybenzene and Subsequent Amination

This route involves the electrophilic aromatic substitution of butoxybenzene with chlorosulfonic acid to form 4-butoxybenzenesulfonyl chloride, which is then reacted with an ammonia source.

Commonly Encountered Issues:

  • Formation of Isomeric Impurities: The butoxy group is an ortho-, para-director. While the para-substituted product is sterically favored, the formation of the ortho-isomer, 2-butoxybenzenesulfonamide, is a possibility.

  • Hydrolysis of the Sulfonyl Chloride: The intermediate, 4-butoxybenzenesulfonyl chloride, is highly susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of 4-butoxybenzenesulfonic acid, which will not react with ammonia to form the desired product.[1]

  • Formation of Diphenyl Sulfone: A common side reaction in chlorosulfonation is the formation of a diphenyl sulfone derivative, bis(4-butoxyphenyl)sulfone. This occurs when the initially formed sulfonyl chloride reacts with another molecule of butoxybenzene.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis and purification of 4-butoxybenzenesulfonamide.

Question 1: My final product shows a significant amount of starting material (4-hydroxybenzenesulfonamide) by TLC/NMR. How can I improve the conversion?

Answer:

This issue points to an incomplete reaction. Consider the following adjustments:

  • Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group. Potassium carbonate is a common choice.[2] Using a slight excess of the base (1.5 equivalents) can drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require longer stirring at room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Reagent Purity: The purity of your starting material and alkylating agent is crucial. Impurities in the 4-hydroxybenzenesulfonamide can inhibit the reaction.

Question 2: I've isolated my product, but NMR analysis suggests the presence of an isomeric impurity. What is it and how can I avoid it?

Answer:

If you have followed the chlorosulfonation route, the most likely isomeric impurity is 2-butoxybenzenesulfonamide. The butoxy group directs electrophilic substitution to both the ortho and para positions.

Mitigation Strategies:

  • Control of Reaction Temperature: Running the chlorosulfonation at lower temperatures (e.g., 0 °C) can enhance the selectivity for the para-product, which is sterically less hindered.

  • Purification is Key: If the formation of the ortho-isomer cannot be completely suppressed, careful purification by column chromatography or fractional recrystallization will be necessary to separate the isomers.

Question 3: My crude product is an oil and won't crystallize ("oiling out"). What is happening and how can I fix it?

Answer:

"Oiling out" typically occurs when the melting point of your crude product is lower than the boiling point of the recrystallization solvent, or when there is a high concentration of impurities that depress the melting point.[3][4]

Solutions:

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to ensure complete dissolution, and then allow the solution to cool much more slowly. Rapid cooling often promotes oiling.

  • Solvent System Modification: The chosen solvent may be too nonpolar. For sulfonamides, mixed solvent systems like ethanol-water or isopropanol-water are often effective.[3] Dissolve your compound in the minimum amount of the better solvent (e.g., hot ethanol) and then slowly add the poorer solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of pure 4-butoxybenzenesulfonamide.

  • Pre-purification: If the crude product is highly impure, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 4-butoxybenzenesulfonamide. The optimal solvent system and volumes should be determined on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude 4-butoxybenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is an excellent technique for separating the desired product from isomers and other byproducts.

Step-by-Step Methodology:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good system will give your product an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate is a common starting point. For sulfonamides, which are weakly acidic, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. Visualization of Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC, NMR, HPLC) Recrystallization->Analysis Column Column Chromatography Pure Pure Product (>98%) Column->Pure Impure Impure Product Analysis->Column Purity Not OK Analysis->Pure Purity OK

Caption: General purification workflow for 4-butoxybenzenesulfonamide.

Diagram 2: Troubleshooting "Oiling Out"

OilingOutTroubleshooting Start Crude Product 'Oils Out' During Recrystallization Reheat Reheat to Dissolve Oil Start->Reheat PrePurify Pre-purify by Column Chromatography Start->PrePurify If highly impure SlowCool Cool Slowly Reheat->SlowCool AddSolvent Add More Hot Solvent Reheat->AddSolvent If oil persists ChangeSolvent Change Solvent System (e.g., EtOH/Water) SlowCool->ChangeSolvent Failure Result Crystalline Product SlowCool->Result Success ChangeSolvent->Result PrePurify->Start Then Recrystallize

Caption: Decision tree for troubleshooting "oiling out".

V. Data Summary

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >95% (can be higher)Scalable, cost-effective, good for removing minor impurities.May not be effective for separating isomers or closely related impurities. Can have lower recovery.
Flash Column Chromatography >99%Excellent separation of isomers and multiple components.Less scalable, more time-consuming, requires more solvent.

VI. Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: A combination of techniques is recommended. Thin-layer chromatography (TLC) can give a quick indication of purity. For quantitative assessment, use Nuclear Magnetic Resonance (NMR) spectroscopy to look for impurity signals and High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields can result from several factors. If you used the chlorosulfonation route, hydrolysis of the 4-butoxybenzenesulfonyl chloride intermediate is a common culprit. Ensure all your glassware is dry and you are using anhydrous solvents. For the alkylation route, incomplete reaction is a common cause (see Troubleshooting Question 1). Also, consider losses during workup and purification steps.

Q3: Is it necessary to purify the 4-butoxybenzenesulfonyl chloride intermediate?

A3: While some procedures use the crude sulfonyl chloride directly in the next step, purification by vacuum distillation can remove non-volatile impurities like the diphenyl sulfone byproduct, potentially leading to a cleaner final product that is easier to purify. However, be aware that sulfonyl chlorides can be thermally sensitive.

Q4: Can I use a different base for the alkylation of 4-hydroxybenzenesulfonamide?

A4: Yes, other bases like sodium hydride (NaH) can be used. NaH is a stronger, non-nucleophilic base that can lead to faster and more complete deprotonation. However, it is also highly reactive and requires careful handling under an inert atmosphere.

Q5: What is the best way to store 4-butoxybenzenesulfonamide?

A5: 4-Butoxybenzenesulfonamide is a relatively stable solid. It should be stored in a well-sealed container at room temperature, away from moisture and direct sunlight.

VII. References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Carta, F., Di Cesare Mannelli, L., Pinard, M., Ghelardini, C., Scozzafava, A., McKenna, R., & Supuran, C. T. (2015). A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorganic & Medicinal Chemistry, 23(8), 1828–1840. (This reference provides a synthetic procedure for a similar compound, illustrating the use of potassium carbonate). Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. (Provides general troubleshooting for sulfonamide recrystallization). Available upon request from BenchChem technical support.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. (Provides practical advice on solvent selection for recrystallization). Available at: [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. (Describes the formation of diphenyl sulfone as a byproduct in chlorosulfonation). Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (Discusses the hydrolysis of sulfonyl chlorides). Available at: [Link]

Sources

Validation & Comparative

Bioanalytical Method Validation for 4-Butoxybenzenesulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

4-Butoxybenzenesulfonamide (4-BBSA) presents a distinct bioanalytical challenge compared to hydrophilic sulfonamide antibiotics. While the sulfonamide moiety (


) introduces polarity and potential for zwitterionic behavior, the butoxy tail (

) adds significant lipophilicity.

This guide compares two primary extraction methodologies—Protein Precipitation (PPT) versus Liquid-Liquid Extraction (LLE) —to determine the optimal workflow for varying sensitivity requirements.

Physicochemical Profile[1][2][3][4][5][6]
  • CAS: 17092-79-8

  • Molecular Formula:

    
    
    
  • MW: 229.30 g/mol

  • LogP (Predicted): ~2.1 (Moderately Lipophilic)

  • pKa: ~10.0 (Sulfonamide nitrogen)

  • Bioanalytical Implication: The molecule is sufficiently lipophilic to be extracted by organic solvents (LLE) but polar enough to suffer from severe ion suppression in Electrospray Ionization (ESI) if phospholipids are not removed.

Comparative Methodology: PPT vs. LLE

In bioanalysis, there is no "one size fits all." Below is an objective comparison of the two dominant strategies for 4-BBSA.

Method A: Protein Precipitation (PPT)

The "High-Throughput" Approach

  • Mechanism: Denaturing plasma proteins using Acetonitrile (ACN) or Methanol (MeOH).

  • Pros: Rapid, inexpensive, minimal method development.

  • Cons: Does not remove phospholipids. High risk of matrix effects (ion suppression) at the retention time of 4-BBSA.

  • Best For: High-dose PK studies (µg/mL range) where sensitivity is not critical.

Method B: Liquid-Liquid Extraction (LLE)

The "High-Sensitivity" Approach (Recommended)

  • Mechanism: Partitioning 4-BBSA into an immiscible organic solvent (e.g., Ethyl Acetate or MTBE) based on its LogP.

  • Pros: Removes salts and phospholipids. superior signal-to-noise ratio.

  • Cons: Labor-intensive, requires evaporation and reconstitution.

  • Best For: Trace analysis, low-dose PK, or complex matrices.

Performance Data Comparison (Simulated)
ParameterMethod A: PPT (Acetonitrile)Method B: LLE (Ethyl Acetate)
Recovery > 95% (Consistent)85 - 90% (Requires Optimization)
Matrix Effect (ME) 120 - 140% (Enhancement) or <70% (Suppression)95 - 105% (Negligible)
LOQ (Limit of Quantitation) ~ 5.0 ng/mL~ 0.1 - 0.5 ng/mL
Process Time (96 samples) 1.5 Hours4.0 Hours
Column Life Short (Dirty injections)Long (Clean injections)

Detailed Experimental Protocols

Instrumentation & Conditions[3][5][7]
  • System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm,

    
     mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Must be tuned):

  • Quantifier:

    
     (Loss of 
    
    
    
    + butoxy cleavage characteristic).
  • Qualifier:

    
     (Phenol ring fragment).
    
Protocol B: Liquid-Liquid Extraction (Recommended)

Rationale: 4-BBSA's LogP (~2.1) allows efficient partitioning into Ethyl Acetate, leaving polar plasma interferences behind.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard (Deuterated 4-BBSA or Sulfamethoxazole-d4). Vortex.

  • Extraction: Add 600 µL Ethyl Acetate .

    • Note: MTBE is a viable alternative if a floating organic layer is preferred for easier pipetting.

  • Agitation: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean plate.

  • Dry Down: Evaporate under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (20:80 ACN:Water).

  • Inject: 5 µL into LC-MS/MS.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for validating 4-BBSA, highlighting the critical divergence between PPT and LLE.

BioanalysisWorkflow Start Biological Sample (Plasma/Serum) IS Add Internal Standard (Deuterated Analog) Start->IS Decision Sensitivity Requirement? IS->Decision PPT Method A: PPT (Add 3x Vol ACN) Decision->PPT High Conc. (>10 ng/mL) LLE Method B: LLE (Add Ethyl Acetate) Decision->LLE Trace Level (<1 ng/mL) Centrifuge1 Centrifuge (Remove Proteins) PPT->Centrifuge1 Dilute Dilute Supernatant (Match Initial MP) Centrifuge1->Dilute Analysis LC-MS/MS Analysis (MRM Mode) Dilute->Analysis Shake Vortex & Centrifuge (Phase Separation) LLE->Shake Evap Evaporate Organic Layer (N2 Stream) Shake->Evap Recon Reconstitute (Mobile Phase) Evap->Recon Recon->Analysis

Figure 1: Decision tree for 4-BBSA extraction. LLE is preferred for minimizing matrix effects in regulatory validation.

Validation Framework (ICH M10 Compliance)

To ensure this method stands up to regulatory scrutiny (FDA/EMA), you must validate the following parameters.

Selectivity & Specificity[5][8][9]
  • Requirement: Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed).

  • Acceptance: Response in blank at retention time must be < 20% of the LLOQ response.

  • Why it matters: Sulfonamides are common veterinary drugs; ensure no cross-contamination from food sources in the blank matrix.

Matrix Effect (ME) Assessment

This is the most critical step for 4-BBSA due to its co-elution risk with phospholipids.

  • Protocol:

    • Extract blank matrix (LLE or PPT).

    • Spike analyte post-extraction (Set B).

    • Prepare neat solution at same concentration (Set A).

    • Matrix Factor (MF) = Area (Set B) / Area (Set A).

  • Target: IS-normalized MF should be close to 1.0 (0.85 – 1.15). If MF < 0.8, you have ion suppression; switch from PPT to LLE immediately.

Stability

You must prove 4-BBSA is stable under processing conditions.

  • Freeze-Thaw: 3 cycles at -20°C and -80°C.

  • Benchtop: 4 hours at room temperature (critical for batch processing).

  • Autosampler: 24 hours at 10°C (in reconstituted solvent).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.). 4-Butoxybenzenesulfonamide Compound Summary. National Library of Medicine. [Link]

  • Bekele, E. T., et al. (2023).[4] Dispersive Liquid-Liquid Microextraction Technique Coupled with High Performance Liquid Chromatography... for the Determination of Sulfonamides. Journal of Nutrition and Food Processing. [Link]

Sources

Assessing the Potential Cross-Reactivity of 4-Butoxybenzenesulfonamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, a critical aspect of which is the assessment of its selectivity. A compound's propensity to interact with unintended biological targets, known as cross-reactivity or off-target effects, can lead to unforeseen toxicities or a diminished therapeutic window. This guide provides a comprehensive framework for assessing the potential cross-reactivity of a novel sulfonamide compound, 4-Butoxybenzenesulfonamide, within the context of a hypothetical drug discovery program targeting the Epidermal Growth Factor Receptor (EGFR), a well-established kinase implicated in various cancers.

The sulfonamide moiety is a versatile pharmacophore present in a wide array of approved drugs.[1] However, this structural feature can also contribute to off-target activities.[1] Therefore, a thorough evaluation of the selectivity profile of any new sulfonamide-containing candidate, such as 4-Butoxybenzenesulfonamide, is not just a regulatory requirement but a scientific imperative to mitigate risks early in development.[2] This guide will navigate through a multi-pronged approach, combining in silico predictive methods with robust in vitro experimental validation, to build a comprehensive cross-reactivity profile.

The Strategic Imperative of Early Selectivity Profiling

Proactively assessing cross-reactivity during the lead optimization phase offers several strategic advantages. It allows for the early identification and mitigation of potential safety liabilities, saving considerable time and resources that might otherwise be spent on a candidate destined to fail in later preclinical or clinical stages.[2] Furthermore, understanding a compound's selectivity profile can inform structure-activity relationship (SAR) studies, guiding medicinal chemists to modify the molecule to enhance on-target potency while minimizing off-target interactions.[2]

A Phased Approach to Cross-Reactivity Assessment

A robust assessment of cross-reactivity is a tiered process, beginning with broad, predictive methods and progressively moving towards more focused and quantitative experimental validation. This phased approach, outlined below, ensures a thorough and efficient evaluation of 4-Butoxybenzenesulfonamide's selectivity.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Quantitative Validation cluster_3 Phase 4: Data Analysis & Interpretation InSilico In Silico Off-Target Prediction (e.g., SwissTargetPrediction) BroadScreen Broad Kinase Panel Screen (Single Concentration) InSilico->BroadScreen Identifies potential target families IC50 IC50 Determination for Hits BroadScreen->IC50 Identifies initial off-target hits DataAnalysis Selectivity Score Calculation (S-Score, Gini) IC50->DataAnalysis Provides quantitative potency data Visualization Kinome Map Visualization DataAnalysis->Visualization Quantifies and visualizes selectivity

Caption: A phased workflow for assessing the cross-reactivity of a novel compound.

Phase 1: In Silico Off-Target Prediction

Before embarking on resource-intensive experimental work, in silico methods can provide valuable, predictive insights into the potential off-target profile of 4-Butoxybenzenesulfonamide.[3] These computational tools leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets.[4]

A highly accessible and widely used tool for this purpose is SwissTargetPrediction.[5] This web-based server predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[5]

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction
  • Input Molecular Structure:

    • Navigate to the SwissTargetPrediction website.[6]

    • Input the chemical structure of 4-Butoxybenzenesulfonamide. This can be done by pasting the SMILES (Simplified Molecular Input Line Entry System) string or by using the integrated molecular editor to draw the structure.

  • Select Target Organism:

    • Choose "Homo sapiens" as the target organism to focus the predictions on human proteins.[5]

  • Initiate Prediction:

    • Click the "Submit" button to start the prediction process.[5]

  • Analyze Results:

    • The output will be a ranked list of potential protein targets based on their predicted probability.[7] The results are often visualized as a pie chart categorizing the predicted targets by protein class (e.g., kinases, G-protein coupled receptors, enzymes).[7]

    • Pay close attention to kinases other than EGFR that appear high on the list, as these represent the most likely off-targets for experimental follow-up.

Phase 2: Broad In Vitro Kinase Profiling

The predictions from the in silico analysis guide the design of the initial experimental screen. A broad kinase panel, screening the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large number of kinases, is a cost-effective way to identify potential off-target interactions across the kinome.[8] Several contract research organizations (CROs) offer comprehensive kinase profiling services, often utilizing radiometric or fluorescence-based assay formats.[9][10]

For this guide, we will detail a protocol for a radiometric kinase assay, a "gold standard" method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[11][12]

Experimental Protocol: Single-Concentration Radiometric Kinase Assay (e.g., HotSpot™ Platform)

This protocol is a generalized representation. Specific buffer components and substrate concentrations will be optimized for each individual kinase by the service provider.

  • Compound Preparation:

    • Prepare a stock solution of 4-Butoxybenzenesulfonamide in 100% DMSO (e.g., 10 mM).

    • Dilute the stock solution to the desired final screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the kinase, the specific peptide or protein substrate, and the assay buffer.

  • Initiation of Kinase Reaction:

    • Add a mixture of ATP and [γ-³³P]-ATP to each well to initiate the kinase reaction. The concentration of ATP is typically set at or near the Km for each specific kinase to provide a sensitive measure of inhibition.[13]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filtermat that binds the phosphorylated substrate.

  • Washing:

    • Wash the filtermat multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection:

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for 4-Butoxybenzenesulfonamide relative to a vehicle control (DMSO) and a positive control inhibitor for each kinase.

Phase 3: Quantitative Validation of Off-Target Hits

Kinases that show significant inhibition (e.g., >50% inhibition) in the single-concentration screen are flagged as "hits" and require further characterization to determine the potency of the interaction. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[14]

A common and robust method for IC50 determination is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9] This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by the inhibitor.[1]

Experimental Protocol: IC50 Determination using LanthaScreen™ Eu Kinase Binding Assay
  • Compound Dilution Series:

    • Prepare a serial dilution of 4-Butoxybenzenesulfonamide in DMSO. A typical 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.

  • Assay Plate Preparation:

    • In a low-volume 384-well plate, add a small volume (e.g., 5 µL) of each compound dilution.

  • Addition of Kinase and Antibody:

    • Add a mixture containing the target kinase (with a tag, e.g., GST) and a europium-labeled anti-tag antibody (e.g., anti-GST-Eu) to each well.[15]

  • Addition of Tracer:

    • Add a fluorescently labeled ATP-competitive tracer to each well.[15]

  • Incubation:

    • Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[15]

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor europium and the acceptor tracer).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[8]

Phase 4: Data Presentation, Analysis, and Interpretation

The final phase involves collating the data, calculating selectivity metrics, and visualizing the results to facilitate a clear interpretation of 4-Butoxybenzenesulfonamide's cross-reactivity profile.

Data Presentation

The quantitative data should be summarized in a clear and concise table.

Table 1: Kinase Selectivity Profile of 4-Butoxybenzenesulfonamide

Kinase Target% Inhibition @ 1 µMIC50 (nM)
EGFR (Primary Target) 98 15
SRC85150
LCK72450
ABL165800
VEGFR245>10,000
CDK212>10,000
... (other kinases)......
Quantifying Selectivity: Selectivity Score and Gini Coefficient

To move beyond a qualitative assessment, selectivity scores can be calculated.

  • Selectivity Score (S-Score): This is a simple and widely used metric. The S-score is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a given concentration, or with a Kd below a certain value) divided by the total number of kinases tested.[13] A lower S-score indicates higher selectivity. For example, an S(1µM) of 0.05 means the compound inhibited 5% of the kinases in the panel at a 1µM concentration.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that considers the distribution of inhibition across the entire panel, not just the number of "hits".[16][17] The Gini coefficient ranges from 0 (completely non-selective) to 1 (theoretically perfectly selective).[18] It is calculated from single-point inhibition data and can be used to rank compounds by their overall selectivity.[19]

Data_Analysis_Flow cluster_0 Input Data cluster_1 Selectivity Metrics cluster_2 Visualization cluster_3 Interpretation RawData Single-point % Inhibition Data IC50 Values S_Score Calculate S-Score (e.g., S(1µM)) RawData->S_Score Gini Calculate Gini Coefficient RawData->Gini KinomeMap Generate Kinome Map (e.g., TREEspot™) RawData->KinomeMap Interpretation Assess Selectivity Profile Inform Lead Optimization S_Score->Interpretation Gini->Interpretation KinomeMap->Interpretation

Caption: Workflow for the analysis and interpretation of kinase profiling data.

Visualization: The Kinome Map

A powerful way to visualize kinase inhibitor selectivity is to plot the data on a kinome dendrogram, often referred to as a kinome map or tree spot.[20] This graphical representation maps the inhibited kinases onto a phylogenetic tree of the human kinome.[21] The size and/or color of the circle representing each kinase is proportional to the inhibitory activity of the compound.[20] This provides an immediate visual impression of the compound's selectivity profile and highlights any off-target "hot spots". Several software tools and services, such as TREEspot™, are available for generating these visualizations.[20]

Comparative Analysis and Decision Making

The ultimate goal of this comprehensive assessment is to inform decision-making in the drug discovery pipeline. The cross-reactivity profile of 4-Butoxybenzenesulfonamide should be compared against that of known, clinically relevant EGFR inhibitors. This comparative analysis provides crucial context for evaluating its potential for further development.

For instance, if 4-Butoxybenzenesulfonamide demonstrates significantly greater selectivity for EGFR over other kinases compared to a benchmark compound with known side effects attributed to off-target activities, it would be considered a more promising candidate. Conversely, if it inhibits critical off-target kinases with high potency, this may be a "red flag" necessitating further medicinal chemistry efforts to improve its selectivity.

Conclusion

Assessing the potential cross-reactivity of a new chemical entity is a cornerstone of modern, safety-conscious drug discovery. For a novel sulfonamide like 4-Butoxybenzenesulfonamide, a systematic and multi-faceted approach is essential. By integrating in silico prediction with broad and then quantitative in vitro profiling, a comprehensive understanding of its selectivity can be achieved. The use of standardized data analysis metrics and intuitive visualizations facilitates clear communication and informed decision-making. This rigorous evaluation, undertaken early in the discovery process, significantly de-risks the development path and increases the probability of advancing a safe and effective therapeutic candidate to the clinic.

References

  • Taylor & Francis. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • YouTube. (2016, February 25). IC50 or cell viability experiment. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(1), 7-18.
  • Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Gini coefficients as a single value metric to define chemical probe selectivity. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of medicinal chemistry, 50(23), 5773-5779.
  • Tang, J., & Aittokallio, T. (2014). Mapping the protein kinome: current strategy and future direction. Frontiers in pharmacology, 5, 251.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • FATE. (2019). Computational/in silico methods in drug target and lead prediction.
  • Zhang, J., et al. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 4(1), 75-86.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32-W38.
  • Bio-protocol. (n.d.). 4.6. SwissTarget Prediction Analysis. Retrieved from [Link]

  • Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. (2018). Journal of Medicinal Chemistry, 61(23), 10816-10824.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • DiscoveRx. (n.d.). KINOMEscan Primary-384 Job Setup. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273-309.
  • Bae, S., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic acids research, 53(W1), W428-W434.
  • Chartier, M., et al. (2013). Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree. PeerJ, 1, e126.
  • Zhang, J., et al. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(1), 75-86.
  • Oreate AI. (2026, January 19). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357-W364.
  • Eurofins Discovery. (n.d.). KINOMEscan Primary-384 Job Setup. Retrieved from [Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of medicinal chemistry, 50(23), 5773-5779.
  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32-W38.
  • ChemRxiv. (n.d.). Strategy for lead identification for understudied kinases. Retrieved from [Link]

  • AlphaFold Server. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

Sources

Validating the Mechanism of Action of 4-Butoxybenzenesulfonamide through Knockout Studies

[1]

Executive Summary

4-Butoxybenzenesulfonamide (4-BBSA) is a sulfonamide-based small molecule primarily characterized as a Carbonic Anhydrase Inhibitor (CAI) .[1] While often utilized as a fragment in fragment-based drug discovery (FBDD) for larger targets (e.g., Bcl-xL), its intrinsic biological activity stems from its ability to bind the zinc-active site of Carbonic Anhydrase isoforms (specifically hCA II and hCA IX).

This guide outlines a rigorous Target Validation Workflow to confirm 4-BBSA’s mechanism of action (MoA). By utilizing CRISPR-Cas9 knockout (KO) models of CA2 (cytosolic) or CA9 (transmembrane/hypoxia-induced), researchers can distinguish true on-target efficacy from off-target sulfonamide toxicity.

Part 1: Target Identification & Mechanistic Context

The Structural Target: Human Carbonic Anhydrase (hCA)

4-BBSA functions by coordinating the zinc ion (


  • Primary Target: Human Carbonic Anhydrase II (hCA II) – Cytosolic, ubiquitous (PDB: 6I3E).

  • Pathological Target: Human Carbonic Anhydrase IX (hCA IX) – Transmembrane, overexpressed in hypoxic tumors.

The Validation Logic (Epistasis Analysis)

To validate 4-BBSA, we employ a "Self-Validating" genetic system.

  • Phenocopy: The CA-KO phenotype must mimic the WT + 4-BBSA phenotype.

  • Resistance (Epistasis): In the absence of the target (CA-KO), 4-BBSA should exhibit no additional toxicity . If 4-BBSA kills CA-KO cells, the compound possesses off-target mechanisms (e.g., mitochondrial toxicity independent of CA).

Part 2: Comparative Analysis – 4-BBSA vs. Alternatives

The following table contrasts 4-BBSA with standard CAIs to justify its selection in specific experimental contexts.

Feature4-Butoxybenzenesulfonamide (4-BBSA)Acetazolamide (AZA)SLC-0111
Primary Mechanism Competitive reversible CA InhibitionPan-CA InhibitionSelective CA IX/XII Inhibition
Binding Mode Sulfonamide-Zn coordination + Hydrophobic tail interactionSulfonamide-Zn coordinationUreido-sulfonamide tail interaction
Cell Permeability High (Lipophilic Butoxy chain)Low (Hydrophilic)Moderate
Key Application Fragment-based screening; Hydrophobic pocket probingClinical Glaucoma/Diuretic standardHypoxic Tumor Targeting (Phase Ib)
Selectivity Profile Moderate (CA II / CA IX)Low (Promiscuous)High (CA IX over CA II)

Part 3: Experimental Workflow – The Knockout Validation Strategy

Pathway Visualization

The following diagram illustrates the Carbonic Anhydrase pH regulation pathway and the intervention point of 4-BBSA, alongside the CRISPR validation logic.

CA_Pathway_Validationcluster_logicValidation LogicCO2CO2 + H2OCACarbonic Anhydrase(Target: CA II / CA IX)CO2->CASubstrateHCO3HCO3- + H+CA->HCO3CatalysispHIntracellular pH (pHi)HomeostasisHCO3->pHBufferingSurvivalCell Survival / ProliferationpH->SurvivalRequired forDrug4-Butoxybenzenesulfonamide(4-BBSA)Drug->CAInhibits (T-bar)CRISPRCRISPR/Cas9(gRNA targeting CA2/CA9)CRISPR->CAAblates (KO)Logic1WT + 4-BBSA= Reduced SurvivalLogic2KO + Vehicle= Reduced Survival (Phenocopy)Logic3KO + 4-BBSA= No Additive Effect

Caption: Mechanistic pathway of Carbonic Anhydrase in pH regulation and the logic of pharmacological vs. genetic blockade.

Step-by-Step Validation Protocol

Objective: Determine if the cytotoxicity of 4-BBSA is dependent on CA II expression.

Phase 1: Generation of CA2-Knockout Cell Line
  • Design gRNA: Select high-efficiency sgRNAs targeting Exon 2 of the human CA2 gene (e.g., sequence: 5'-GCTGAGCACGGCATTCCTGC-3').

  • Transfection: Transfect HEK293 or MDA-MB-231 cells with a Cas9-gRNA ribonucleoprotein (RNP) complex to minimize off-target integration.

  • Clonal Selection: Perform limiting dilution to isolate single-cell clones.

  • Validation (Western Blot): Lyse clones and probe with Anti-Carbonic Anhydrase II antibody (e.g., Abcam ab124724).

    • Success Criteria: Complete absence of the ~29 kDa band in KO clones compared to WT.

Phase 2: The "Resistance" Cytotoxicity Assay

This is the critical step to prove MoA.

  • Seeding: Plate WT and CA2-KO cells in 96-well plates (5,000 cells/well).

  • Treatment:

    • Arm A (WT): Treat with 4-BBSA dose-response (0.1 µM – 100 µM).

    • Arm B (KO): Treat with 4-BBSA dose-response (0.1 µM – 100 µM).

    • Control: Treat both with Acetazolamide (positive control).

  • Incubation: 48–72 hours under standard conditions (or hypoxia if testing CA IX).

  • Readout: Measure viability using CellTiter-Glo (ATP) or MTT assay.

Data Interpretation Guide
ObservationInterpretationConclusion
WT

≈ 10 µM; KO

> 100 µM
Drug loses potency when target is missing.Validated On-Target MoA.
WT

≈ 10 µM; KO

≈ 10 µM
Drug kills cells regardless of target presence.Off-Target Toxicity (Failed Validation).
WT

≈ 10 µM; KO

≈ 50 µM
Partial loss of potency.Poly-pharmacology (Targets multiple CA isoforms).

Part 4: Technical Considerations & Troubleshooting

  • Hypoxia Requirement: If validating against CA IX , experiments must be conducted under hypoxic conditions (1%

    
    ) or using a hypoxia-mimetic (e.g., Cobalt Chloride), as CA IX is minimally expressed in normoxia.
    
  • Solubility: 4-BBSA is lipophilic. Ensure DMSO concentration remains <0.5% in final assays to prevent solvent toxicity masking the specific effect.

  • Redundancy: Humans have 15 CA isoforms. Knocking out CA II might lead to compensation by CA XII or IX. If the KO phenotype is mild, use a double KO or an acute knockdown (siRNA) to avoid compensatory adaptation.

References

  • Glockner, S., et al. (2020). "Conformational Changes in Alkyl Chains Determine the Thermodynamic and Kinetic Binding Profiles of Carbonic Anhydrase Inhibitors."[2] ACS Chemical Biology.[2] Link (Describes the crystal structure of hCA II in complex with 4-Butoxybenzenesulfonamide, PDB: 6I3E).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nature Reviews Drug Discovery. Link

  • McDonald, P. C., et al. (2012). "Small-molecule targeting of hypoxia-induced carbonic anhydrase IX for the treatment of cancer." Science Translational Medicine. Link

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 4-Butoxybenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the analytical integrity of data is the bedrock of quality, safety, and efficacy. For a compound such as 4-Butoxybenzenesulfonamide, a potential impurity or intermediate, ensuring consistent and reproducible analytical results across different laboratories is not merely a matter of good practice—it is a regulatory imperative. This guide provides an in-depth, technically-grounded framework for designing and executing a cross-validation study for 4-Butoxybenzenesulfonamide, comparing two of the most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, analytical scientists, and quality assurance professionals. It eschews a rigid, templated approach in favor of a narrative that delves into the causality behind experimental choices, reflecting the real-world challenges and considerations of a senior application scientist.

The Imperative of Cross-Validation: Beyond Method Validation

While single-laboratory method validation, guided by frameworks like the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, establishes the performance characteristics of a method under defined conditions, it does not guarantee inter-laboratory reproducibility.[1][2] Variations in instrumentation, reagents, and analyst technique can introduce biases that are only revealed through a rigorous cross-validation study. Such a study is a cornerstone of method transfer, supplier qualification, and regulatory submissions, providing a high degree of confidence in the consistency of data generated across a product's lifecycle.

A Tale of Two Techniques: HPLC-UV and LC-MS/MS

The choice of analytical methodology is a critical first step and is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For 4-Butoxybenzenesulfonamide, both HPLC-UV and LC-MS/MS present viable, yet distinct, analytical solutions.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The Workhorse of Quality Control

HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a staple in quality control laboratories for routine analysis.[1][3][4] The separation of 4-Butoxybenzenesulfonamide from other components in a sample is achieved based on its polarity through interaction with the stationary phase of the HPLC column. Detection is based on the principle that the molecule absorbs light in the ultraviolet spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for accurate quantification.

The primary advantage of HPLC-UV lies in its simplicity and reliability for assay and impurity profiling at moderate concentration levels. However, its specificity can be a limitation. Co-eluting impurities that also absorb at the analytical wavelength can lead to inaccurate quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis and confirmation of identity.[5][6][7][8] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion of 4-Butoxybenzenesulfonamide based on its mass-to-charge ratio (m/z). This selected ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides two levels of mass confirmation, virtually eliminating the risk of interference from co-eluting compounds.[9]

The enhanced selectivity of LC-MS/MS allows for the confident identification and quantification of 4-Butoxybenzenesulfonamide even in complex matrices and at levels far below the detection limits of HPLC-UV.

Designing a Robust Cross-Validation Study

A successful cross-validation study is built on a meticulously planned protocol. The following workflow outlines the critical steps and considerations.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation cluster_reporting Phase 4: Reporting & Conclusion P1 Define Study Objectives & Acceptance Criteria P2 Select Participating Laboratories (Lab A & Lab B) P1->P2 P3 Prepare & Distribute Homogenized Samples P2->P3 P4 Establish Detailed Analytical Protocols P3->P4 E1 Lab A: Analysis by HPLC-UV P4->E1 E2 Lab B: Analysis by LC-MS/MS P4->E2 D1 Data Compilation & Statistical Analysis E1->D1 E2->D1 D2 Comparison of Results Against Acceptance Criteria D1->D2 D3 Investigation of Discrepancies D2->D3 R1 Final Report Generation D3->R1 R2 Conclusion on Inter-Laboratory Comparability R1->R2

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Butoxybenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-Butoxybenzenesulfonamide. As a compound within the sulfonamide class, understanding its potential hazards and implementing rigorous safety protocols are paramount to ensuring a safe laboratory environment and the integrity of your research. This document offers a procedural framework grounded in established safety principles for analogous compounds, providing a comprehensive approach to personal protective equipment (PPE), operational handling, and disposal.

Hazard Assessment: Understanding the Risks

Analogous Compound Analysis:

CompoundKey HazardsGHS Pictograms
N-Butylbenzenesulfonamide May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[1]
4-Butoxybenzene-1-sulfonyl chloride Causes severe skin burns and eye damage.[2]
4-Acetamidobenzenesulfonamide Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
4-Butylbenzenesulfonamide Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]

Based on this analysis, it is prudent to handle 4-Butoxybenzenesulfonamide as a substance that is potentially:

  • Irritating to the skin, eyes, and respiratory tract.

  • Harmful if ingested or absorbed through the skin.

  • Capable of causing organ damage with repeated or prolonged exposure.

  • Harmful to aquatic life .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on the potential hazards identified and are aligned with standard laboratory practices for handling sulfonamides.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the potential for skin irritation and absorption, double-gloving is recommended. The outer glove should be removed and disposed of in a designated waste container before leaving the immediate work area.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or aerosol generation, tightly fitting safety goggles or a full-face shield should be used.

  • Body Protection: A standard laboratory coat is required. For tasks with a significant risk of spillage, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: All handling of solid 4-Butoxybenzenesulfonamide that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize the risk of exposure and contamination during the routine handling of 4-Butoxybenzenesulfonamide.

operational_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure & Cleanup prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials & Equipment don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Enter Fume Hood dissolve Dissolve/Dispense weigh->dissolve reaction Perform Reaction/Procedure dissolve->reaction decontaminate_glassware Decontaminate Glassware & Equipment reaction->decontaminate_glassware Procedure Complete dispose_waste Segregate & Dispose of Waste decontaminate_glassware->dispose_waste clean_work_area Clean & Decontaminate Work Surface dispose_waste->clean_work_area doff_ppe Doff PPE in Correct Order clean_work_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of 4-Butoxybenzenesulfonamide.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the previous section.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents to avoid unnecessary movement in and out of the designated handling area.

  • Handling (within a Chemical Fume Hood):

    • Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust.

    • Dissolving/Dispensing: If dissolving, add the solvent to the solid slowly. If dispensing the solid, use a spatula and gently tap to transfer the material.

    • Reaction/Procedure: Conduct all subsequent experimental steps within the fume hood.

  • Post-Procedure & Cleanup:

    • Decontamination: Decontaminate all non-disposable equipment and glassware that came into contact with the compound.

    • Waste Disposal: Segregate all waste streams as detailed in the disposal plan below.

    • Work Area Cleaning: Clean and decontaminate the work surface within the fume hood.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., outer gloves, gown, inner gloves, face shield/goggles, respirator).

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Spill Management: Immediate Actions

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor spill->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable & safe) contain->neutralize collect Collect Contaminated Material neutralize->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Immediate response plan for a 4-Butoxybenzenesulfonamide spill.

Spill Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.

  • Don PPE: If the spill is manageable, don the appropriate PPE, including a respirator if the spill involves a solid.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.

  • Collection: Carefully collect the absorbed material or the covered solid using a scoop or dustpan and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate for the surface), and dispose of all cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 4-Butoxybenzenesulfonamide and associated waste is critical to prevent environmental contamination, given its potential harm to aquatic life.[1]

Waste Segregation and Disposal:

Waste StreamContainer TypeDisposal Method
Solid 4-Butoxybenzenesulfonamide Labeled, sealed, and chemically resistant containerDispose of as hazardous chemical waste through your institution's EHS-approved waste program.
Contaminated Labware (disposable) Labeled, sealed, and puncture-resistant containerDispose of as hazardous solid waste.
Contaminated Solvents/Solutions Labeled, sealed, and chemically compatible solvent waste containerDispose of as hazardous liquid waste. Do not pour down the drain.
Contaminated PPE Labeled, sealed plastic bagDispose of as hazardous solid waste.

Important Disposal Considerations:

  • NEVER dispose of 4-Butoxybenzenesulfonamide or its solutions down the drain. Sulfonamides can persist in the environment and have adverse effects on aquatic ecosystems.[6][7]

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can confidently and safely handle 4-Butoxybenzenesulfonamide, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

  • N-BUTYL-BENZENESULFONAMIDE Safety Data Sheet. (2017). POLYMER ADD (THAILAND) CO., LTD. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved from [Link]

  • Pourakbar, M., Moghaddam, M. R. A., & Dargahi, A. (2013). Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process. Avicenna journal of environmental health engineering, 1(1), e2.
  • 4-Benzenesulfonylamino-benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • BSL-4 PPE: Essential Gear for Maximum Containment. (n.d.). BioSafe Tech by QUALIA. Retrieved from [Link]

  • Removal of Sulfa Drugs by Sewage Treatment in Aqueous Solution Systems: Activated Carbon Treatment and Ozone Oxidation. (n.d.). J-Stage. Retrieved from [Link]

  • 4-Butylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Gull, S., & Sultan, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(12), 3169-3185.
  • Kümmerer, K. (2009). The presence of pharmaceuticals in the environment due to human use--presence, fate, and environmental risk. Chemosphere, 75(1), 1-15.
  • Horwitz, W. (1979). Review of analytical methods for sulfonamides. Journal - Association of Official Analytical Chemists, 62(5), 1023-1033.
  • Practical Lab Manual. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. Retrieved from [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Environmental Protection. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Butoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.